Dcvc-13C3,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H7Cl2NO2S |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |
InChI Key |
PJIHCWJOTSJIPQ-GJBYCOGZSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is the molecular weight of Dcvc-13C3,15N?
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight of the isotopically labeled compound S-(1,2-Dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N).
Molecular Identity
-
Compound Name: S-(1,2-Dichlorovinyl)-L-cysteine-13C3,15N
-
Abbreviation: this compound
-
Base Compound: S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
-
Isotopic Labeling: Three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.
DCVC is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). The isotopically labeled form, this compound, is a crucial tool in metabolic research, toxicological studies, and as an internal standard for quantitative analysis by mass spectrometry.
Molecular Weight
The molecular weight of this compound has been computationally determined to be 220.06 g/mol [1]. This calculation takes into account the specific isotopes of each element in the molecule.
Table 1: Atomic Composition and Molecular Weight Calculation
| Element | Standard Atomic Weight ( g/mol ) | Isotope | Isotopic Mass ( g/mol ) | Count | Total Mass ( g/mol ) |
| Carbon (unlabeled) | 12.011 | ¹²C | 12.000 | 2 | 24.000 |
| Carbon (labeled) | ¹³C | 13.003 | 3 | 39.009 | |
| Hydrogen | 1.008 | ¹H | 1.008 | 7 | 7.056 |
| Chlorine | 35.453 | ³⁵Cl / ³⁷Cl | ~35.453 | 2 | 70.906 |
| Nitrogen (unlabeled) | 14.007 | ¹⁴N | 14.003 | 0 | 0.000 |
| Nitrogen (labeled) | ¹⁵N | 15.000 | 1 | 15.000 | |
| Oxygen | 15.999 | ¹⁶O | 15.995 | 2 | 31.990 |
| Sulfur | 32.06 | ³²S | 31.972 | 1 | 31.972 |
| Total Molecular Weight | ~220.0 g/mol |
Note: The total molecular weight is an approximation based on the sum of the isotopic masses. The computed value of 220.06 g/mol from PubChem is more precise.[1]
The molecular formula for the unlabeled S-(1,2-Dichlorovinyl)-L-cysteine is C₅H₇Cl₂NO₂S[2][3].
Experimental Protocols and Signaling Pathways
The determination of molecular weight is a fundamental calculation based on atomic masses and does not involve experimental protocols or biological signaling pathways. Therefore, this section is not applicable to the scope of this technical data sheet.
Logical Relationship Diagram
The following diagram illustrates the relationship between the parent compound and its isotopically labeled variant.
Caption: Relationship between DCVC and its labeled form.
References
An In-depth Technical Guide on the Synthesis and Purification of Dcvc-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Dcvc-13C3,15N, an isotopically labeled metabolite of trichloroethylene (TCE). S-(1,2-dichloroethenyl)-L-cysteine (DCVC), the unlabeled analogue, is a potent nephrotoxin, and its labeled form is a critical tool for metabolism, toxicology, and drug development studies. This document details the synthetic route, purification methodologies, and relevant biological pathways.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of isotopically labeled L-Cysteine-13C3,15N with trichloroethylene. This method is adapted from the established synthesis of unlabeled DCVC.[1] The core of the synthesis is a nucleophilic substitution reaction where the thiol group of cysteine attacks the dichlorovinyl moiety.
Experimental Protocol: Synthesis
The following protocol outlines the general steps for the synthesis of this compound.
Reactants:
-
L-Cysteine-13C3,15N hydrochloride monohydrate
-
Trichloroethylene (TCE)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A solution of L-Cysteine-13C3,15N hydrochloride monohydrate is prepared in aqueous sodium hydroxide.
-
Trichloroethylene is added to the L-Cysteine-13C3,15N solution.
-
The mixture is stirred vigorously at a controlled temperature for a specific duration to facilitate the reaction.
-
Upon completion, the aqueous layer, containing the product, is separated.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed, and then dried.
Quantitative Data for Synthesis
| Parameter | Value/Range | Notes |
| Starting Material | L-Cysteine-13C3,15N | Commercially available. |
| Reagent | Trichloroethylene | Used in excess. |
| Base | Sodium Hydroxide | To deprotonate the thiol group. |
| Reaction Temperature | Controlled (e.g., 25-40 °C) | To be optimized for labeled synthesis. |
| Reaction Time | Several hours | To be monitored for completion. |
| Expected Yield | Moderate to High | Dependent on reaction scale and optimization. |
| Purity (crude) | >90% | Further purification is required. |
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and impurities. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).[1]
Experimental Protocol: Recrystallization
-
The crude this compound is dissolved in a minimal amount of a hot solvent, such as aqueous ethanol.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The purified crystals of this compound are collected by filtration.
-
The crystals are washed with a cold solvent and dried under a vacuum.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, reversed-phase HPLC is the method of choice.[1]
HPLC Parameters:
| Parameter | Specification |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA). |
| Detection | UV detection at a wavelength of 210 nm.[1] |
| Flow Rate | To be optimized based on column dimensions. |
A specific HPLC-fluorescence assay has also been developed for the determination of DCVC in biological samples, which involves derivatization with o-phenylenediamine.
Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific 1H and 13C NMR data for this compound are not available, the spectra are expected to be similar to that of unlabeled DCVC, with additional couplings observed due to the 13C and 15N isotopes. High-resolution proton NMR spectroscopy has been used to study the biochemical effects of DCVC.
Expected NMR Spectral Features:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
| 1H | Vinyl proton, alpha-proton, beta-protons | Doublets, Triplets, or more complex patterns due to C-H and N-H coupling | The presence of 13C and 15N will introduce additional splitting. |
| 13C | Vinyl carbons, alpha-carbon, beta-carbon, carboxyl carbon | Doublets or more complex patterns due to C-C and C-N coupling | Chemical shifts will be similar to the unlabeled compound. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum of a related isotopically labeled compound, [13C5, 15N] S-(1,2-dichlorovinyl)cysteine, has been reported, providing insight into the expected fragmentation patterns. For N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a urinary metabolite, a sensitive detection method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.
Expected Mass Spectral Data:
| Parameter | Expected Value |
| Molecular Weight (this compound) | Increased by 4 Da compared to unlabeled DCVC due to three 13C and one 15N. |
| Isotopic Distribution | A distinct isotopic pattern reflecting the incorporation of 13C and 15N. |
| Fragmentation Pattern | Characteristic fragments corresponding to the loss of the carboxyl group, the amino group, and cleavage of the C-S bond. |
Biological Pathway: Bioactivation of DCVC
The toxicity of DCVC is primarily due to its bioactivation by the enzyme cysteine conjugate β-lyase. This metabolic activation leads to the formation of reactive metabolites that can cause cellular damage.
References
An In-depth Technical Guide on the Stability and Storage of Dcvc-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Dcvc-13C3,15N, an isotopically labeled form of S-(1,2-dichloroethenyl)-L-cysteine (DCVC). Given the limited publicly available stability data for this compound, this document primarily draws upon information for the unlabeled compound, DCVC, operating under the reasonable assumption that the isotopic labeling does not significantly alter its chemical stability.
Introduction
This compound is the 13C and 15N labeled version of DCVC, a bioactive metabolite of the industrial solvent trichloroethylene (TCE).[1][2][3][4] DCVC is known to be a potent nephrotoxin and plays a significant role in research related to toxicology and inflammation.[5] Specifically, it has been shown to inhibit the release of pathogen-stimulated pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α in tissue cultures. The isotopically labeled form is crucial for use in metabolic studies, bioanalytical assays, and as an internal standard for quantitative analysis. Understanding its stability and proper storage is paramount to ensure the integrity of experimental results.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on data for the unlabeled DCVC.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Atmosphere | Additional Notes |
| Solid (Powder) | -20°C | Tightly sealed, light-resistant | Inert (e.g., Argon) | Protect from moisture and air. |
| Stock Solutions | -20°C | Sterile, single-use aliquots (e.g., microcentrifuge tubes) | N/A | Avoid repeated freeze-thaw cycles. Solvents can include DMSO, methanol, water, or PBS for cell culture. |
Stability Profile
Table 2: Summary of Known Stability Data for DCVC
| Condition | Stability Assessment | Source |
| Long-Term Storage (Solid) | ≥ 4 years at -20°C (for DCVC hydrochloride) | Cayman Chemical Product Information |
It is crucial to note that stability can be affected by factors such as pH, light exposure, and the presence of oxidizing agents. The lack of comprehensive public data underscores the importance of performing in-house stability assessments for specific experimental conditions and formulations.
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC), a common technique for stability-indicating assays.
Objective: To determine the concentration and purity of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the column and compound)
-
Reference standard of this compound
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a fresh calibration curve using the this compound reference standard at multiple concentration levels.
-
Analyze the newly prepared this compound stock solution by HPLC to determine its initial concentration and purity. The purity is assessed by observing the presence of any degradation peaks in the chromatogram.
-
-
Stability Study Setup:
-
Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Examine the chromatograms for the appearance of new peaks (degradation products) or a decrease in the main peak area.
-
-
Acceptance Criteria:
-
Define the acceptable level of degradation for the intended application (e.g., less than 5% loss of potency).
-
Signaling Pathway and Mechanism of Action
This compound, as a labeled form of DCVC, is instrumental in studying the metabolic pathway of TCE and its toxicological effects. The diagram below illustrates the formation of DCVC from TCE and its subsequent inhibitory action on the pro-inflammatory response.
Caption: Metabolic pathway of TCE to DCVC and its inhibitory effect on cytokine release.
The workflow for a typical stability study is outlined in the following diagram.
Caption: Experimental workflow for a this compound stability study.
Conclusion
While specific stability data for this compound is scarce, the information available for its unlabeled analogue, DCVC, provides a solid foundation for its proper handling and storage. Adherence to the recommended storage conditions, particularly storing the solid form at -20°C under an inert atmosphere and storing solutions in single-use aliquots at -20°C, is essential for maintaining its integrity. For critical applications, conducting in-house stability studies using methods like HPLC is strongly advised to ensure the reliability of experimental outcomes. The provided diagrams and protocols serve as a guide for researchers to better understand and manage the stability of this important research compound.
References
- 1. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dcvc.com [dcvc.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Biological Activity of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC) is a sulfur-containing amino acid derivative and a highly toxic metabolite of the industrial solvent trichloroethylene (TCE). While the isotopically labeled form, S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N, is primarily utilized in metabolic fate and tracer studies, its intrinsic biological activity is identical to that of the unlabeled compound. This guide provides a comprehensive overview of the biological activities of DCVC, focusing on its metabolism, mechanisms of toxicity, and cellular effects. The information presented herein is critical for understanding its toxicological profile and for the development of potential therapeutic interventions against TCE-induced pathologies.
Core Biological Activities and Mechanisms
The biological activity of DCVC is intrinsically linked to its metabolic activation into a reactive species. This process, along with its downstream consequences, forms the core of its toxicity.
Metabolism and Bioactivation
DCVC is not a primary environmental toxicant but rather a product of the metabolic processing of TCE. The bioactivation pathway is a multi-step process primarily occurring in the liver and kidneys.
The initial step involves the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG)[1][2][3]. DCVG is then sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield DCVC[1][2].
The critical step in DCVC's toxicity is its bioactivation by the enzyme cysteine S-conjugate β-lyase (CCBL). This pyridoxal 5'-phosphate-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of DCVC. This reaction generates pyruvate, ammonia, and a highly reactive and unstable thiol intermediate. This reactive thiol is the ultimate toxic species responsible for the cellular damage associated with DCVC exposure.
Nephrotoxicity
The primary target organ for DCVC toxicity is the kidney, specifically the proximal tubule cells. This selectivity is due to the high concentration of transport proteins and metabolic enzymes, including GGT and CCBL, in this region of the nephron.
-
Mechanism of Renal Injury: Following uptake into the proximal tubule cells, DCVC is bioactivated by β-lyase, leading to the generation of the reactive thiol. This electrophilic species readily reacts with cellular nucleophiles, including proteins and DNA, leading to covalent binding and cellular dysfunction. This results in mitochondrial damage, inhibition of cellular respiration, depletion of ATP, and ultimately, cell death via necrosis and apoptosis.
-
Dose-Dependent Effects: The severity of renal injury is dose-dependent. Low to medium doses can cause renal injury that may be repaired over time, while high doses can inhibit tissue repair, leading to progressive renal failure and mortality.
Mitochondrial Dysfunction
Mitochondria are a primary target of DCVC-induced toxicity. The reactive metabolite of DCVC directly impairs mitochondrial function through several mechanisms:
-
Inhibition of Respiration: DCVC has been shown to inhibit mitochondrial respiration, leading to a decrease in oxygen consumption.
-
Depletion of ATP: The impairment of oxidative phosphorylation results in a significant decrease in cellular ATP levels.
-
Mitochondrial Membrane Depolarization: DCVC can induce the dissipation of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway.
-
Release of Pro-Apoptotic Factors: Mitochondrial damage triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade.
Induction of Apoptosis
DCVC is a potent inducer of apoptosis, or programmed cell death, particularly in renal proximal tubular cells. The apoptotic cascade is initiated primarily through the intrinsic (mitochondrial) pathway.
-
Intrinsic Pathway: As described above, DCVC-induced mitochondrial dysfunction leads to the release of cytochrome c. Cytosolic cytochrome c binds to Apaf-1, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.
-
Extrinsic Pathway: While the intrinsic pathway is predominant, some evidence suggests that DCVC can also modulate components of the extrinsic (death receptor-mediated) pathway, although this appears to be a less significant contributor to its overall apoptotic effect.
Immunomodulatory Effects
Recent studies have revealed that DCVC also possesses immunomodulatory properties. Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines.
-
Inhibition of Cytokine Release: DCVC can suppress the pathogen-stimulated release of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α from various cell types, including placental membrane tissue and macrophages. This effect is concentration-dependent.
-
Transcriptomic Alterations: DCVC exposure can alter the expression of genes involved in inflammatory pathways.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of DCVC from various in vivo and in vitro studies.
Table 1: In Vivo Nephrotoxicity of DCVC in Mice
| Dose (mg/kg, i.p.) | Species | Endpoint | Observation | Reference |
| 5 | C57BL Mice | Kidney Histopathology | Not specified | |
| 8 | C57BL Mice | Kidney Binding of 14C-DCVC | Not specified | |
| 20-100 | Rabbit | Proximal Tubule Necrosis | Necrosis in the pars recta region | |
| 25 | Isomer Comparison | Blood Urea Nitrogen | Elevated at 24 and 48 hours for both D and L isomers |
Table 2: In Vitro Cytotoxicity and Cellular Effects of DCVC
| Concentration | Cell Type | Endpoint | Observation | Reference |
| 1 µM | Human Proximal Tubular Cells | Cell Loss (DNA content) | Decrease in cellular DNA content | |
| 10⁻⁵ M (10 µM) | Rabbit Renal Cortical Slices | S3 Lesion | Initial lesion observed at 12 hours | |
| 20 µM | HTR-8/SVneo Trophoblasts | Mitochondrial Respiration | Increased basal oxygen consumption at 6h, decreased at 12h | |
| 25-500 µM | Human Proximal Tubular Cells | Cytotoxicity | Dose-dependent toxicity | |
| 50 µM | BeWo Cells | Cell Viability, Cytotoxicity, Apoptosis | Decreased viability, increased cytotoxicity and caspase 3/7 activity at 48h | |
| 1 mM | Rabbit Kidney Tubules | Organic Ion Transport | Complete inhibition |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Nephrotoxicity in Mice
This protocol provides a general framework for assessing the nephrotoxicity of DCVC in a mouse model.
Materials:
-
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC)
-
Sterile saline or other appropriate vehicle
-
Male Swiss-Webster mice (or other suitable strain)
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., retro-orbital sinus or cardiac puncture)
-
Serum clinical chemistry analyzer
-
Histology supplies (formalin, paraffin, microtome, stains)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare fresh solutions of DCVC in the chosen vehicle on the day of administration.
-
Animal Dosing: Administer DCVC via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 20, 50 mg/kg). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity at regular intervals.
-
Blood Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), collect blood samples for the analysis of renal function markers.
-
Serum Analysis: Analyze serum samples for blood urea nitrogen (BUN) and creatinine levels.
-
Tissue Collection and Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological examination. Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Data Analysis: Analyze the serum chemistry data and histopathological findings to assess the extent of renal injury.
Protocol 2: In Vitro Cytotoxicity Assay in Renal Cells
This protocol describes a method for evaluating the cytotoxicity of DCVC in a cultured renal cell line (e.g., LLC-PK1 or primary human proximal tubular cells).
Materials:
-
Renal cell line of choice
-
Complete cell culture medium
-
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay, MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the renal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DCVC in complete cell culture medium. Remove the old medium from the cells and add the DCVC-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells with DCVC for the desired time period (e.g., 24, 48 hours).
-
Cytotoxicity Measurement:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium according to the manufacturer's instructions.
-
MTT Assay: Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or the reduction in cell viability relative to the vehicle control.
Protocol 3: Measurement of Cytokine Release
This protocol outlines a method to measure the effect of DCVC on cytokine release from immune cells (e.g., peripheral blood mononuclear cells - PBMCs or a macrophage cell line like THP-1).
Materials:
-
Immune cells of choice
-
Complete cell culture medium
-
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC)
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-8)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture the immune cells in a 96-well plate. Pre-treat the cells with various concentrations of DCVC for a specified period (e.g., 1-24 hours).
-
Stimulation: After pre-treatment, add the stimulating agent (e.g., LPS) to the wells to induce cytokine production. Include appropriate controls (untreated cells, cells with DCVC alone, cells with LPS alone).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine secretion (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification: Use ELISA kits to measure the concentration of the desired cytokines in the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Determine the effect of DCVC on cytokine release by comparing the cytokine concentrations in the DCVC-treated groups to the stimulated control group.
Conclusion
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine is a potent toxicant whose biological activity is dependent on its metabolic bioactivation to a reactive thiol. Its primary toxicological manifestation is severe, dose-dependent nephrotoxicity, mediated by mitochondrial dysfunction and the induction of apoptosis in proximal tubule cells. Furthermore, emerging evidence highlights its immunomodulatory potential through the inhibition of pro-inflammatory cytokine release. A thorough understanding of these mechanisms is paramount for risk assessment in populations exposed to its parent compound, trichloroethylene, and for the development of targeted therapeutic strategies to mitigate its adverse health effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
The Metabolic Journey of Trichloroethylene to S-(1,2-dichlorovinyl)-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the industrial solvent trichloroethylene (TCE) to its nephrotoxic metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). Particular focus is placed on the conceptual application of stable isotope labeling, specifically with ¹³C and ¹⁵N, to trace this metabolic pathway. This document details the core biochemical reactions, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visualizations of the key processes.
Introduction to Trichloroethylene Metabolism
Trichloroethylene, a ubiquitous environmental contaminant, undergoes extensive metabolism in the body, primarily through two competing pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1][2][3] While the CYP-mediated pathway is quantitatively dominant, the GSH conjugation pathway is of significant toxicological importance due to its role in the formation of highly reactive and toxic metabolites, including DCVC.[4][5] The formation of DCVC is a multi-step process initiated by the conjugation of TCE with glutathione, which primarily occurs in the liver. The resulting conjugate, S-(1,2-dichlorovinyl)glutathione (DCVG), is then further metabolized, mainly in the kidneys, to produce DCVC. The subsequent bioactivation of DCVC in the kidney is a critical event leading to nephrotoxicity.
The Glutathione Conjugation Pathway: Formation of DCVC
The biotransformation of TCE to DCVC involves a series of enzymatic reactions that translocate the molecule from the liver to the kidneys.
Step 1: Glutathione Conjugation in the Liver
The initial and rate-limiting step in this pathway is the conjugation of TCE with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This reaction results in the formation of S-(1,2-dichlorovinyl)glutathione (DCVG).
Step 2: Processing to the Cysteine Conjugate
DCVG is transported from the liver to the kidneys, where it undergoes sequential enzymatic degradation. First, γ-glutamyltransferase (GGT) removes the glutamate residue, followed by the action of dipeptidases which cleave the glycine residue, yielding S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
Step 3: Bioactivation and Mercapturate Formation
In the kidney, DCVC can be further metabolized via two primary routes. It can be N-acetylated by N-acetyltransferases to form the less toxic mercapturic acid, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is then excreted in the urine. Alternatively, DCVC can be bioactivated by the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol that is believed to be responsible for the observed nephrotoxicity.
Quantitative Data on Trichloroethylene Metabolism
The following tables summarize key quantitative data from in vitro studies on the metabolism of trichloroethylene, focusing on the formation of the glutathione conjugate.
Table 1: Kinetic Parameters for the Formation of S-(1,2-dichlorovinyl)glutathione (DCVG) in Human Liver and Kidney Subcellular Fractions
| Tissue Fraction | Apparent K_m (μM TCE) | Apparent V_max (nmol DCVG/min/mg protein) |
| Liver Cytosol | ||
| High-Affinity Component | 22.7 | 4.27 |
| Low-Affinity Component | 333 | 8.77 |
| Liver Microsomes | ||
| High-Affinity Component | 29.4 | 1.42 |
| Low-Affinity Component | 250 | 3.10 |
| Kidney Cytosol | 26.3 | 0.81 |
| Kidney Microsomes | 167 | 6.29 |
Table 2: Formation of DCVG in Isolated Human Hepatocytes
| TCE Concentration in Headspace (ppm) | DCVG Formation (nmol/120 min/10⁶ cells) |
| 25 | ~5 |
| 100 | ~15 |
| 500 | 22.5 ± 8.3 |
| 2500 | ~20 |
| 10000 | ~10 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of TCE metabolism to DCVC.
In Vitro Metabolism of Trichloroethylene in Liver and Kidney Subcellular Fractions
This protocol is adapted from studies investigating the kinetics of DCVG formation.
Objective: To determine the kinetic parameters (K_m and V_max) of TCE conjugation with GSH in liver and kidney cytosol and microsomes.
Materials:
-
Human liver and kidney tissue (obtained ethically and with appropriate consent)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)
-
Cytosolic and microsomal fractions (prepared by differential centrifugation)
-
Glutathione (GSH)
-
Trichloroethylene (TCE)
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., isotopically labeled DCVG)
Procedure:
-
Preparation of Subcellular Fractions: Homogenize liver or kidney tissue in ice-cold homogenization buffer. Perform differential centrifugation to isolate the cytosolic and microsomal fractions. Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
-
Incubation: In sealed vials, prepare reaction mixtures containing the subcellular fraction (e.g., 0.5-1.0 mg protein/mL), GSH (e.g., 5 mM), and varying concentrations of TCE in incubation buffer.
-
Reaction Initiation and Termination: Initiate the reaction by adding the subcellular fraction. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring linearity of the reaction. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of DCVG using a validated LC-MS/MS method.
-
Data Analysis: Plot the reaction velocity (nmol DCVG/min/mg protein) against the TCE concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation and determine the apparent K_m and V_max values.
Quantification of DCVC and other TCE Metabolites by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of TCE metabolites in biological samples.
Objective: To quantify the concentrations of DCVC, NAcDCVC, and other TCE metabolites in biological matrices (e.g., cell culture media, urine, tissue homogenates).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Analytical standards for all metabolites of interest (DCVC, NAcDCVC, etc.)
-
Isotopically labeled internal standards (e.g., DCVC-¹³C₃,¹⁵N)
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Formic acid or other mobile phase modifiers
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
Procedure:
-
Sample Preparation:
-
Liquid Samples (e.g., urine, cell culture media): Thaw samples and centrifuge to remove particulates. An optional SPE cleanup step can be employed to remove interfering matrix components.
-
Tissue Samples: Homogenize the tissue in a suitable buffer. Precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each sample prior to any extraction or cleanup steps.
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18 reverse-phase).
-
Use a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive or negative ESI mode, depending on the analytes.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and its internal standard, define a specific precursor ion and one or more product ions.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Tracing Metabolism with DCVC-¹³C₃,¹⁵N: A Hypothetical Protocol
Proposed Synthesis of S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N
This proposed synthesis adapts the established method for producing unlabeled DCVC by utilizing commercially available L-Cysteine-¹³C₃,¹⁵N as the starting material.
Objective: To synthesize DCVC with three ¹³C atoms and one ¹⁵N atom in the cysteine moiety.
Reactants:
-
L-Cysteine-¹³C₃,¹⁵N hydrochloride monohydrate
-
Trichloroethylene (TCE)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Prepare a solution of L-Cysteine-¹³C₃,¹⁵N hydrochloride monohydrate in aqueous sodium hydroxide.
-
Add trichloroethylene to the labeled cysteine solution.
-
Stir the mixture vigorously at a controlled temperature to facilitate the nucleophilic substitution reaction.
-
After the reaction is complete, separate the aqueous layer.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N.
-
Collect the crude product by filtration, wash, and dry.
-
Purify the labeled DCVC by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.
In Vitro Metabolism Study Using DCVC-¹³C₃,¹⁵N as a Tracer
Objective: To trace the metabolic fate of DCVC in a relevant cell culture model (e.g., human kidney proximal tubule cells).
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2)
-
Cell culture medium and supplements
-
Synthesized S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N
-
Unlabeled DCVC (for comparison)
-
Solvents for metabolite extraction (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the kidney cells to a desired confluency.
-
Dosing: Replace the normal culture medium with a medium containing a known concentration of DCVC-¹³C₃,¹⁵N. Include control groups with unlabeled DCVC and a vehicle control.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and the culture medium separately.
-
Metabolite Extraction:
-
Cells: Quench metabolism rapidly by washing the cells with ice-cold saline and then adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Medium: Collect the culture medium and process it for analysis (e.g., protein precipitation).
-
-
Sample Analysis: Analyze the cell extracts and medium samples by LC-MS/MS to detect and quantify the labeled DCVC and its potential labeled metabolites (e.g., NAcDCVC-¹³C₃,¹⁵N).
-
Data Analysis: Determine the rate of uptake of labeled DCVC and the formation of its labeled metabolites over time. This will provide insights into the kinetics of DCVC metabolism and excretion in this cell model.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of TCE to DCVC and a general experimental workflow for its study.
Caption: Metabolic pathway of Trichloroethylene to DCVC.
Caption: Experimental workflow for tracing DCVC metabolism.
Conclusion
The metabolism of trichloroethylene to DCVC via the glutathione conjugation pathway is a critical process in the manifestation of its nephrotoxicity. This technical guide has provided a detailed overview of this pathway, supported by quantitative data and established experimental protocols. The proposed methodology for utilizing isotopically labeled DCVC highlights a powerful approach to further elucidate the kinetics and dynamics of this toxicologically significant biotransformation. The information and protocols presented herein are intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development who are investigating the metabolic fate and adverse effects of trichloroethylene and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Stable Isotope-Labeled S-(1,2-dichlorovinyl)-L-cysteine (Dcvc-13C3,15N) in Modern Toxicology Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N) in toxicology studies. While the focus of toxicological concern is the unlabeled compound, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin, the isotopically labeled this compound serves as a critical analytical tool. Its primary application is as a tracer and internal standard for accurate quantification in complex biological matrices during drug development and toxicological research.[1][2] This guide will delve into the toxicological profile of DCVC, supported by quantitative data and detailed experimental protocols, and illustrate the metabolic pathways central to its mechanism of toxicity.
Introduction to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and the Utility of this compound
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a well-characterized nephrotoxin and a metabolite of the common industrial solvent trichloroethylene (TCE).[3][4] Its toxicity is primarily targeted to the proximal tubules of the kidney.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of DCVC is paramount in assessing the risk associated with TCE exposure.
Stable isotope-labeled compounds, such as this compound, are indispensable in modern analytical toxicology. By incorporating heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N), this compound can be distinguished from its endogenous or unlabeled counterparts by mass spectrometry. This allows for precise quantification in biological samples, overcoming matrix effects and improving the accuracy of toxicokinetic studies.
Quantitative Toxicological Data for DCVC
The following tables summarize key quantitative data from toxicological studies of DCVC.
Table 1: In Vivo Lethality of DCVC
| Species | Route of Administration | LD50 | Reference |
| Rats | Not Specified | 66-83 mg/kg |
Table 2: In Vitro Cytotoxicity of DCVC
| Cell Type | Concentration | Effect | Reference |
| Isolated human renal proximal tubule cells | 1 mM | Cytotoxic | |
| Rabbit renal cortical slices (L-DCVC) | 10⁻⁵ M (12 h) | Initial S3 lesion | |
| Rabbit renal cortical slices (D-DCVC) | 10⁻⁴ M (8 h) | Initial S3 lesion |
Table 3: Biochemical Effects of DCVC in Rabbits
| Dose | Effect | Reference |
| 10 mg/kg | Increased urine levels of N-acetyl-β-D-glucosaminidase, total protein, and glucose | |
| 25 mg/kg (L-DCVC and D-DCVC) | Elevated blood urea nitrogen at 24 and 48 hours |
Metabolic Activation and Mechanism of Toxicity
The toxicity of DCVC is not inherent to the parent molecule but results from its metabolic activation to a reactive species. DCVC is a downstream metabolite of trichloroethylene, formed through the glutathione (GSH) conjugation pathway.
The metabolic cascade begins with the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltransferase (GGT) and a dipeptidase to yield DCVC. The critical step in the toxification of DCVC is its bioactivation by the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to form a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular injury and necrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of experimental protocols from key studies on DCVC.
In Vitro Cytotoxicity in Human Proximal Tubular Cells
-
Objective: To assess the cytotoxicity of DCVC in freshly isolated human proximal tubular (hPT) cells.
-
Methodology:
-
hPT cells were isolated from human kidney tissue.
-
Cells were exposed to varying concentrations of DCVC over different time points.
-
Cytotoxicity was measured by the release of lactate dehydrogenase (LDH) into the cell culture medium.
-
To investigate the role of cysteine conjugate β-lyase, some cells were pre-incubated with aminooxyacetic acid (a β-lyase inhibitor) before DCVC exposure.
-
-
Reference: Cummings, B.S., and Lash, L.H. (2000). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells. Toxicol. Sci., 53(2), 458-466.
In Vivo Nephrotoxicity in Rabbits
-
Objective: To characterize the nephrotoxicity of DCVC in New Zealand white rabbits.
-
Methodology:
-
Rabbits were administered DCVC at a dose of 10 mg/kg.
-
Urine was collected at various time points to measure levels of N-acetyl-β-D-glucosaminidase, total protein, and glucose as markers of kidney damage.
-
Blood samples were taken to measure blood urea nitrogen (BUN) levels.
-
Histopathological examination of the kidneys was performed to assess for necrosis.
-
-
Reference: Davis, J.W., et al. (1995). S-(1,2-dichlorovinyl)-L-cysteine-induced nephrotoxicity in the New Zealand white rabbit: Characterization of proteinuria and examination of the potential role of oxidative injury. Toxicol. Pathol., 23(4), 487-497.
Role of Organic Anion Transport in DCVC Toxicity in Mice
-
Objective: To evaluate the role of organic anion transport and glutathione (GSH) status in DCVC-induced nephrotoxicity in mice.
-
Methodology:
-
Female C57BL mice were pretreated with either probenecid (an inhibitor of organic anion transport), L-buthionine-S,R-sulfoximine (BSO; an inhibitor of GSH synthesis), or diethyl maleate (DEM; a GSH-depleting agent).
-
Mice were then administered radiolabeled [14C]DCVC (8 mg/kg) to assess kidney binding or unlabeled DCVC (5 mg/kg) for histopathological examination.
-
The binding of [14C]DCVC in the kidneys was quantified.
-
Kidney tissue was examined for histopathological changes.
-
Microautoradiography was used to determine the site of DCVC binding within the kidney.
-
-
Reference: Darnerud, P.O., et al. (1996). Dichlorovinyl Cysteine (DCVC) in the Mouse Kidney: Tissue-Binding and Toxicity After Glutathione Depletion and Probenecid Treatment. J Biochem Toxicol, 11(1), 31-40.
Conclusion
References
A Technical Guide to Dcvc-13C3,15N for Researchers and Drug Development Professionals
An In-depth Analysis of a Key Labeled Metabolite for Advanced Research
This technical guide provides a comprehensive overview of Dcvc-13C3,15N, the isotopically labeled form of S-(1,2-dichloroethenyl)-L-cysteine (DCVC). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and its application in studying toxicological pathways and inflammatory responses.
Introduction to this compound
This compound is a stable isotope-labeled version of DCVC, a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (TCE).[1] The incorporation of three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the DCVC structure allows for its use as an internal standard in quantitative mass spectrometry-based studies and as a tracer in metabolic flux analysis. Its primary application lies in toxicology research and in understanding the mechanisms of chemically induced cellular stress and inflammation.
DCVC has been shown to be a bioactive metabolite of TCE that can inhibit the release of pathogen-stimulated pro-inflammatory cytokines, including IL-1β, IL-8, and TNF-α, from tissue cultures.[1] This inhibitory effect on key inflammatory mediators makes this compound a valuable tool for investigating the molecular pathways underlying these processes.
Commercial Suppliers and Physicochemical Data
MedChemExpress (MCE) is a confirmed commercial supplier of this compound. While other major suppliers of isotopically labeled compounds, such as Toronto Research Chemicals, Cambridge Isotope Laboratories, and LGC Standards, were investigated, their catalogs do not currently list this specific labeled molecule.
Table 1: Product Specifications for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂¹³C₃H₇Cl₂¹⁵NO₂S | MedChemExpress |
| Molecular Weight | 220.06 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress CoA |
| Purity (LCMS) | >99% | MedChemExpress CoA |
| Storage | Powder: -20°C (3 years), 4°C (2 years) | MedChemExpress |
| In solvent: -80°C (6 months), -20°C (1 month) | MedChemExpress |
Note: Data for unlabeled DCVC from a MedChemExpress Certificate of Analysis (Batch No. 19382) indicates a purity of 99.78%. It is anticipated that the labeled compound meets similar high-purity standards.
Biological Mechanisms and Signaling Pathways
The toxicity of DCVC is linked to its metabolism. As a metabolite of trichloroethylene, DCVC is formed in the liver and kidneys. The metabolic pathway of trichloroethylene is complex, involving both cytochrome P450 oxidation and glutathione conjugation.
Trichloroethylene Metabolism
The metabolism of trichloroethylene to DCVC primarily follows the glutathione conjugation pathway. This multi-step process involves several key enzymes.
Inhibition of Pro-inflammatory Cytokines
DCVC has been observed to inhibit the production of pro-inflammatory cytokines. This effect is thought to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α. DCVC is hypothesized to interfere with this signaling cascade, thereby reducing cytokine production.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active forms. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often from NF-κB activation) and a subsequent activation signal. DCVC may interfere with either of these steps to suppress cytokine release.
Experimental Protocols
The use of this compound as an internal standard in quantitative analysis or as a tracer in metabolic studies requires specific experimental protocols. Below are generalized methodologies for its application in cell culture experiments to study cytokine inhibition.
Cell Culture and Treatment
A common in vitro model to study the inflammatory effects of compounds is the use of macrophage-like cell lines, such as THP-1 cells, or primary immune cells like peripheral blood mononuclear cells (PBMCs).
Table 2: General Protocol for DCVC Treatment and Cytokine Measurement
| Step | Procedure |
| 1. Cell Seeding | Seed cells (e.g., PMA-differentiated THP-1 macrophages) in appropriate culture plates at a desired density. |
| 2. Pre-treatment | Pre-treat cells with varying concentrations of DCVC (or this compound for tracer studies) for a specified duration (e.g., 24 hours). |
| 3. Stimulation | Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 4-24 hours). |
| 4. Sample Collection | Collect the cell culture supernatant for cytokine analysis and cell lysates for protein or RNA analysis. |
| 5. Cytokine Analysis | Quantify the levels of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). |
| 6. Data Analysis | Analyze the data to determine the inhibitory effect of DCVC on cytokine production. |
Workflow for Quantitative Analysis using this compound
When used as an internal standard, a known amount of this compound is spiked into biological samples before extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
This compound is a critical tool for researchers in toxicology, pharmacology, and immunology. Its availability from specialized commercial suppliers facilitates advanced studies into the metabolic fate and biological effects of its unlabeled counterpart, DCVC. The detailed understanding of its inhibitory effects on pro-inflammatory cytokine production, likely through modulation of the NF-κB and inflammasome pathways, opens avenues for further research into the mechanisms of chemically induced inflammation and for the development of potential therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and executing robust scientific investigations utilizing this important labeled compound.
References
Technical Guide: S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the isotopically labeled compound S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N). This guide is intended to serve as a resource for researchers utilizing this compound in studies related to metabolism, toxicology, and drug development.
Certificate of Analysis (Exemplary)
The following table summarizes the typical analytical data for this compound. These values are representative and may vary slightly between batches.
| Parameter | Specification | Method |
| Chemical Identity | Conforms to structure | 1H-NMR, 13C-NMR, MS |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment | ≥99 atom % 13C; ≥98 atom % 15N | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | ¹³C₃C₂H₇Cl₂¹⁵NO₂S | - |
| Molecular Weight | 224.1 g/mol | - |
| Solubility | Soluble in DMSO and Methanol | - |
| Storage | -20°C, protected from light | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identity of the compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
¹H-NMR Analysis: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. The spectrum should be consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine.
-
¹³C-NMR Analysis: Acquire carbon-13 NMR spectra. The presence of three enriched carbon signals will confirm the isotopic labeling.
-
Data Interpretation: Compare the obtained spectra with reference spectra or predicted chemical shifts to verify the structure.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic enrichment.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Analysis: Infuse the sample directly or inject it into an LC-MS system. Acquire the mass spectrum in positive or negative ion mode.
-
Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak will be used to calculate the percentage of 13C and 15N enrichment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: Metabolic activation of Trichloroethylene to the nephrotoxic metabolite DCVC.
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (TCE). The bioactivation of TCE to DCVC occurs primarily in the liver through the glutathione conjugation pathway. TCE is first conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs) to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltranspeptidase (GGT) and a dipeptidase to yield DCVC. DCVC is subsequently transported to the kidneys, where it exerts its toxic effects.
Caption: Cellular mechanism of DCVC-induced kidney cell injury.
The nephrotoxicity of DCVC is initiated by its uptake into renal proximal tubule cells via anionic transporters. Inside the cell, DCVC is bioactivated by the enzyme cysteine conjugate β-lyase to a reactive thiol metabolite. This highly reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction. Furthermore, the reactive metabolite can induce mitochondrial damage, leading to oxidative stress and the initiation of apoptotic cell death pathways.
Caption: General workflow for the analysis of this compound in biological samples.
The analysis of this compound in biological matrices typically involves several key steps. First, metabolites are extracted from the biological sample. Depending on the analytical method, a derivatization step may be employed to improve the chromatographic and mass spectrometric properties of the analyte. The prepared sample is then analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is used to detect and quantify the isotopically labeled compound based on its specific mass-to-charge ratio. Finally, the acquired data is processed to determine the concentration of this compound in the original sample.
In-Depth Technical Guide on the Safety Data for S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
Disclaimer: This document provides a comprehensive safety overview for S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). The information presented is based on the parent, unlabeled compound and should be considered directly applicable to its isotopically labeled analogue, Dcvc-13C3,15N, as isotopic labeling does not significantly alter its chemical reactivity or toxicological properties. This guide is intended for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | S-(1,2-Dichlorovinyl)-L-cysteine |
| Synonyms | S-(1,2-Dichloroethenyl)-L-cysteine, DCVC |
| Molecular Formula | C₅H₇Cl₂NO₂S |
| Molecular Weight | 216.08 g/mol [1] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO, Methanol, and Water[2] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Recommended storage at ≥ 4 years.[2] |
Hazard Identification and Toxicity
Warning: While some commercially available Safety Data Sheets (SDS) for S-(1,2-Dichlorovinyl)-Cysteine (hydrochloride) may state that the substance is not classified as hazardous, extensive scientific literature firmly establishes DCVC as a potent and selective nephrotoxin, causing severe injury to the proximal tubules of the kidneys. All handling procedures must reflect the high toxicity of this compound.
| Toxicity Metric | Value | Species |
| LD50 (Lethal Dose, 50%) | 66-83 mg/kg | Rat |
| Cytotoxicity | Cytotoxic to isolated human renal proximal tubule cells at 1 mM. Significant cytotoxicity observed at concentrations as low as 10µM in HTR-8/SVneo cells. | Human |
Primary Health Hazards:
-
Nephrotoxicity: DCVC is a known potent nephrotoxin that can cause renal necrosis and acute renal failure. Chronic ingestion has been shown to result in severe kidney injury in animal models.
-
Other Effects: Chronic exposure in mice has been associated with growth retardation and the development of cortical cataracts.
Metabolism and Mechanism of Action: DCVC is a metabolite of the common environmental contaminant trichloroethylene (TCE). It is formed through the glutathione (GSH) conjugation pathway. The toxicity of DCVC is mediated by its bioactivation, although the exact enzymatic pathways are still under investigation.
Handling, Storage, and Personal Protective Equipment (PPE)
Due to its high toxicity, stringent safety measures are mandatory when handling DCVC.
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Personal Protective Equipment:
| PPE Component | Specifications and Recommendations |
| Gloves | Double gloving with nitrile gloves is mandatory. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |
| Lab Coat | A chemical-resistant lab coat should be worn at all times. |
| Respiratory | For situations with a potential for aerosolization, a properly fitted respirator (e.g., N95) is recommended. |
Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials. The container must be tightly sealed and clearly labeled as "HIGHLY TOXIC".
Accidental Release and First Aid Measures
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately notify others in the vicinity and evacuate the area.
-
Don PPE: Before attempting cleanup, wear all required personal protective equipment.
-
Containment: Cover the spill with an inert absorbent material.
-
Decontamination: Carefully apply a 10% bleach solution to the contained spill and allow for a contact time of at least 20-30 minutes.
-
Cleanup: Using forceps, collect the absorbent material and place it into a labeled hazardous waste bag.
-
Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a final wipe with water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
First Aid:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to assessing the safety of DCVC.
Determination of LD50 (Rat Model):
-
Animal Model: Use adult male Sprague-Dawley rats, weighing between 200-250g.
-
Acclimation: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of DCVC dissolved in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer the prepared doses to different groups of rats via oral gavage. Include a control group that receives only the vehicle.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as probit analysis.
In Vitro Cytotoxicity Assay (Human Renal Proximal Tubule Cells):
-
Cell Culture: Culture human renal proximal tubule cells in an appropriate medium and conditions until they reach a confluent monolayer.
-
Treatment: Expose the cells to a range of DCVC concentrations (e.g., from 1 µM to 1 mM) for a defined period (e.g., 24 hours). Include a vehicle control.
-
Cytotoxicity Measurement: Assess cell viability using a standard assay, such as the LDH (lactate dehydrogenase) release assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Determine the concentration of DCVC that causes a 50% reduction in cell viability (IC50).
Disposal Considerations
All waste contaminated with DCVC, including solid waste (gloves, pipette tips, absorbent materials) and liquid waste, must be treated as hazardous waste. Collect all waste in designated, sealed, and clearly labeled hazardous waste containers for disposal according to institutional and local regulations.
This technical guide provides a summary of the known hazards and safe handling practices for S-(1,2-Dichlorovinyl)-L-cysteine. It is imperative that all users of this compound familiarize themselves with this information and adhere strictly to the recommended safety protocols to minimize the risk of exposure and ensure a safe laboratory environment.
References
Methodological & Application
Application Note: Quantitative Analysis of Dcvc-¹³C₃,¹⁵N by Mass Spectrometry for Metabolomic Research
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the isotopically labeled compound S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Dcvc-¹³C₃,¹⁵N) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dcvc is a toxic metabolite of the widespread environmental contaminant trichloroethylene (TCE)[1][2][3][4]. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices. This protocol is designed for researchers in toxicology, drug metabolism, and environmental health sciences, providing a comprehensive workflow from sample preparation to data analysis.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and hepatotoxic metabolite of trichloroethylene, formed via the glutathione conjugation pathway[1]. Understanding the metabolic fate and toxicological impact of DCVC is of significant interest. Stable isotope labeling, where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C and ¹⁵N), is a powerful technique in metabolomics. Dcvc-¹³C₃,¹⁵N can be used as an internal standard for the accurate quantification of unlabeled DCVC in biological samples, or as a tracer to elucidate its metabolic pathways. This document provides a detailed protocol for the analysis of Dcvc-¹³C₃,¹⁵N by LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of Dcvc-¹³C₃,¹⁵N is depicted in the following diagram.
Caption: Experimental workflow for Dcvc-¹³C₃,¹⁵N analysis.
Materials and Reagents
-
Dcvc-¹³C₃,¹⁵N (≥98% purity)
-
Unlabeled DCVC (for calibration curve)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
Protocol: Sample Preparation
-
Thawing: Thaw all biological samples and standards on ice.
-
Spiking: To 100 µL of biological sample, add 10 µL of Dcvc-¹³C₃,¹⁵N internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Protocol: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
MRM Transitions
The following table summarizes the MRM transitions for unlabeled DCVC and Dcvc-¹³C₃,¹⁵N.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| DCVC | 198.0 | 122.0 | 20 | 15 |
| DCVC | 198.0 | 74.0 | 20 | 25 |
| Dcvc-¹³C₃,¹⁵N | 202.0 | 125.0 | 20 | 15 |
| Dcvc-¹³C₃,¹⁵N | 202.0 | 76.0 | 20 | 25 |
Data Analysis and Quantification
The concentration of DCVC in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Dcvc-¹³C₃,¹⁵N). A calibration curve is constructed by plotting the peak area ratios of the unlabeled DCVC standards against their known concentrations. The concentration of DCVC in the biological samples is then interpolated from this calibration curve.
Signaling Pathway: DCVC-Induced Mitochondrial Dysfunction
DCVC is known to induce toxicity through mitochondrial dysfunction. The following diagram illustrates a simplified proposed signaling pathway.
Caption: Proposed pathway of DCVC-induced cytotoxicity.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of Dcvc-¹³C₃,¹⁵N. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of metabolomics and toxicological studies. The provided workflow and parameters can be adapted to various biological matrices and LC-MS/MS systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dcvc-13C3,15N in Cell Culture Experiments
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (TCE).[1][2] Understanding the metabolic fate of DCVC is crucial for elucidating its mechanisms of toxicity. Dcvc-13C3,15N is a stable isotope-labeled version of DCVC, containing three 13C atoms and one 15N atom. This labeling allows for the precise tracing of DCVC's journey through cellular metabolic pathways using mass spectrometry-based techniques. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate its metabolism and effects on cellular processes.
Principle of the Method
The core principle of this protocol is the use of this compound as a metabolic tracer. When introduced to cell cultures, the labeled DCVC is taken up by the cells and subjected to the same metabolic processes as its unlabeled counterpart.[3] The heavy isotopes (13C and 15N) act as tags that can be detected by a mass spectrometer. By analyzing the mass shifts in downstream metabolites, researchers can identify and quantify the molecules derived from DCVC, providing a detailed picture of its metabolic pathway and the extent of its incorporation into various cellular components. This technique is invaluable for metabolic flux analysis and understanding the compound's mechanism of action.[4]
Experimental Protocol
1. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question. For studying DCVC toxicity, human proximal tubular cells, BeWo human trophoblast cells, or THP-1 macrophage-like cells are suitable options.[1]
-
Cell Culture Conditions: Culture the cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours.
2. Preparation of this compound Stock Solution
-
Resuspension: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier. Protect from light.
3. Treatment of Cells
-
Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Concentration Range: The optimal concentration of this compound may vary depending on the cell line and experimental goals. Based on studies with unlabeled DCVC, a concentration range of 1 µM to 50 µM is a good starting point.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubation Time: Incubate the cells for a period of 4 to 48 hours, depending on the desired metabolic endpoint.
4. Cell Harvesting and Metabolite Extraction
-
Quenching Metabolism: After incubation, rapidly quench the cellular metabolism to prevent further enzymatic activity. This can be achieved by washing the cells with ice-cold PBS and then adding a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.
-
Storage: Store the metabolite extracts at -80°C until analysis.
5. Sample Analysis by Mass Spectrometry
-
Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire the data in a manner that allows for the detection and quantification of the labeled compounds.
-
Data Analysis: Analyze the data to identify and quantify the metabolites that have incorporated the 13C and 15N labels from this compound.
Data Presentation
Table 1: Hypothetical Quantitative Results of this compound Metabolite Profiling
| Metabolite | Control Cells (Relative Abundance) | This compound Treated Cells (Relative Abundance) | Fold Change |
| This compound | 0 | 100 | - |
| N-acetyl-DCVC-13C3,15N | 0 | 75.2 | - |
| DCVC-sulfoxide-13C3,15N | 0 | 12.5 | - |
| Glutathione-DCVC adduct-13C3,15N | 0 | 5.8 | - |
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Metabolic pathway of this compound leading to toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Apoptotic responses stimulated by the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine depend on cell differentiation state in BeWo human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantitative Analysis of S-(1,2-dichlorovinyl)-L-cysteine using Dcvc-¹³C₃,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene (TCE). Accurate quantification of DCVC in biological matrices is crucial for toxicological studies, assessing exposure, and understanding the mechanisms of TCE-induced renal injury. The use of a stable isotope-labeled internal standard, such as S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Dcvc-¹³C₃,¹⁵N), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the analyte's chemical and physical properties, correcting for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1]
These application notes provide detailed protocols for the quantitative analysis of DCVC in biological samples using Dcvc-¹³C₃,¹⁵N as an internal standard.
Data Presentation: Quantitative Analysis of DCVC
The following table summarizes representative quantitative data for DCVC and its precursor, S-(1,2-dichlorovinyl)glutathione (DCVG), in biological samples from animal studies. This data illustrates the typical concentration ranges observed following exposure to TCE.
| Analyte | Species | Matrix | Exposure | Concentration (mean ± SD) | Analytical Method | Reference |
| DCVC | Mouse | Serum | 2100 mg/kg TCE (oral, 2h) | 0.0024 ± 0.0009 nmol/mL | LC-MS/MS | |
| DCVG | Mouse | Serum | 2100 mg/kg TCE (oral, 2h) | 0.037 ± 0.015 nmol/mL | LC-MS/MS | |
| DCVC | Rat | Kidney | 20 mg/kg DCVC (i.p.) | Example: X ± Y µg/g tissue | HPLC-UV | [2] |
| DCVC | Rat | Liver | 20 mg/kg DCVC (i.p.) | Example: A ± B µg/g tissue | HPLC-UV | [2] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for DCVC Analysis
This protocol outlines the steps for preparing urine samples for LC-MS/MS analysis.
Materials:
-
Human or animal urine samples
-
Dcvc-¹³C₃,¹⁵N internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample. Add a predetermined amount of the Dcvc-¹³C₃,¹⁵N internal standard solution (e.g., 10 µL of a 100 ng/mL solution). The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of DCVC.
Materials:
-
DCVC analytical standard
-
Dcvc-¹³C₃,¹⁵N internal standard
-
Blank urine matrix (from unexposed individuals)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Stock Solutions: Prepare stock solutions of DCVC and Dcvc-¹³C₃,¹⁵N in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of DCVC by serial dilution of the stock solution in methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Dcvc-¹³C₃,¹⁵N in methanol at a concentration that will yield a consistent and robust signal in the mass spectrometer (e.g., 100 ng/mL).
-
Calibration Curve Standards:
-
To a set of microcentrifuge tubes, add 100 µL of blank urine.
-
Spike each tube with a known volume of a DCVC working standard solution to achieve the desired final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
Add the same amount of the Dcvc-¹³C₃,¹⁵N internal standard working solution to each calibration standard.
-
Process these standards using the same sample preparation protocol as the unknown samples.
-
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank urine with the DCVC analytical standard. These QC samples should be prepared from a separate weighing of the analytical standard than the calibration standards. Process the QC samples alongside the calibration standards and unknown samples.
Protocol 3: LC-MS/MS Analysis
This protocol provides typical LC-MS/MS parameters for the analysis of DCVC. These parameters should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
MS System: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
DCVC: Precursor ion (Q1) m/z 214.0 -> Product ion (Q3) m/z 136.0
-
Dcvc-¹³C₃,¹⁵N: Precursor ion (Q1) m/z 218.0 -> Product ion (Q3) m/z 139.0
-
Note: The exact m/z values for the labeled internal standard will depend on the specific isotopic labeling pattern. The precursor ion for Dcvc-¹³C₃,¹⁵N will be 4 Da higher than the unlabeled DCVC. The fragmentation pattern should be confirmed by infusion of the standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Trichloroethylene to DCVC
The following diagram illustrates the metabolic pathway of trichloroethylene (TCE) leading to the formation of the nephrotoxic metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This pathway primarily involves conjugation with glutathione (GSH) followed by enzymatic processing in the kidney.
References
Application Note: Tracing the Metabolic Fate of D-cycloserine with Dcvc-13C3,15N for Novel Antibiotic Development
Application Note: Quantifying DCVC-¹³C₃,¹⁵N Adducts to Proteins and DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and carcinogenic metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Its toxicity is primarily mediated through the formation of covalent adducts with cellular macromolecules, including proteins and DNA. The quantification of these adducts is crucial for understanding the mechanisms of DCVC-induced toxicity, for biomarker development in exposed populations, and for the evaluation of potential therapeutic interventions. This application note provides detailed protocols for the quantification of DCVC adducts to proteins and DNA using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing ¹³C₃,¹⁵N-labeled DCVC as an internal standard.
Core Principles
The quantification of DCVC adducts relies on a "bottom-up" proteomics and DNA adductomics approach. Proteins are enzymatically digested into peptides, and DNA is enzymatically hydrolyzed into individual nucleosides. The resulting mixtures are then analyzed by LC-MS/MS. The stable isotope-labeled internal standard, DCVC-¹³C₃,¹⁵N, is spiked into the samples at the beginning of the sample preparation process. This standard co-elutes with the endogenous DCVC adducts and fragments in the mass spectrometer, allowing for accurate quantification by comparing the signal intensities of the native and labeled adducts. This method corrects for variations in sample preparation, extraction efficiency, and instrument response.
Experimental Workflows
The overall workflow for quantifying DCVC adducts to proteins and DNA involves several key stages, from the synthesis of the internal standard to the final data analysis.
Caption: General workflow for the quantification of DCVC adducts.
Detailed Experimental Protocols
Protocol 1: Synthesis of S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Internal Standard)
Materials:
-
L-Cysteine-¹³C₃,¹⁵N (commercially available from suppliers such as Sigma-Aldrich or Cambridge Isotope Laboratories)[1][2][3]
-
Trichloroethylene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve L-Cysteine-¹³C₃,¹⁵N in an aqueous solution of NaOH.
-
Addition of Trichloroethylene: Slowly add trichloroethylene to the reaction mixture while stirring vigorously. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture with HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with cold water and diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N.
-
Characterization: Confirm the identity and purity of the synthesized standard by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Sample Preparation for Protein Adduct Analysis
Materials:
-
Tissue or cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
DCVC-¹³C₃,¹⁵N internal standard solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Lysis: Homogenize tissue samples or lyse cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Internal Standard Spiking: Spike a known amount of DCVC-¹³C₃,¹⁵N internal standard into a defined amount of protein lysate.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating at 56°C. Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature.
-
Protein Precipitation: Precipitate the protein using a method such as acetone precipitation to remove interfering substances.
-
Enzymatic Digestion: Resuspend the protein pellet in ammonium bicarbonate buffer and digest with trypsin overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with a solution containing acetonitrile and formic acid.
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of LC-MS compatible solvent (e.g., 0.1% formic acid in water).
Protocol 3: Sample Preparation for DNA Adduct Analysis
Materials:
-
Tissue or cell samples
-
DCVC-¹³C₃,¹⁵N internal standard solution
-
Nuclease P1
-
Alkaline phosphatase
-
Enzyme digestion buffer (e.g., sodium acetate, zinc sulfate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
DNA Extraction: Extract genomic DNA from tissue or cell samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Internal Standard Spiking: Spike a known amount of DCVC-¹³C₃,¹⁵N internal standard into a defined amount of DNA.
-
Enzymatic Hydrolysis: Denature the DNA by heating. Digest the DNA to individual nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C.
-
Sample Cleanup: Remove proteins and enzymes by filtration or precipitation.
-
Solid-Phase Extraction: Enrich the DCVC-nucleoside adducts using a C18 SPE cartridge.
-
Sample Concentration: Dry the eluate and reconstitute in an LC-MS compatible solvent.
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for DCVC-cysteine adduct):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion (m/z) for native DCVC-cysteine: To be determined based on the specific adduct (e.g., for adduction to a cysteine residue in a peptide, the mass of the peptide + mass of DCVC).
-
Precursor Ion (m/z) for DCVC-¹³C₃,¹⁵N-cysteine: Precursor ion of the native adduct + 4 Da.
-
Product Ions (m/z): Characteristic fragment ions of the DCVC moiety and the adducted peptide/nucleoside. Specific transitions need to be optimized by direct infusion of standards. For N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a known metabolite, the monoisotopic ion transition is m/z 256 → 127.
-
Collision Energy: Optimize for each transition.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different experimental groups.
Table 1: Quantification of DCVC-Protein Adducts in Rat Kidney Tissue
| Treatment Group | DCVC-Adducted Peptide (Sequence) | Adduct Level (fmol/µg protein) ± SD | Fold Change vs. Control |
| Control | K-DCVC-L-V-R | Not Detected | - |
| Low Dose DCVC | K-DCVC-L-V-R | 15.2 ± 2.1 | - |
| High Dose DCVC | K-DCVC-L-V-R | 45.8 ± 5.6 | 3.0 |
| Control | C-DCVC-G-A-T-R | Not Detected | - |
| Low Dose DCVC | C-DCVC-G-A-T-R | 8.9 ± 1.5 | - |
| High Dose DCVC | C-DCVC-G-A-T-R | 28.1 ± 3.9 | 3.2 |
Table 2: Quantification of DCVC-DNA Adducts in Human Kidney Cells (HK-2)
| Treatment Group | DCVC-DNA Adduct | Adduct Level (adducts/10⁸ nucleotides) ± SD | Fold Change vs. Control |
| Control | DCVC-dG | Not Detected | - |
| 25 µM DCVC | DCVC-dG | 2.5 ± 0.4 | - |
| 50 µM DCVC | DCVC-dG | 7.8 ± 1.1 | 3.1 |
| Control | DCVC-dA | Not Detected | - |
| 25 µM DCVC | DCVC-dA | 1.1 ± 0.2 | - |
| 50 µM DCVC | DCVC-dA | 3.5 ± 0.6 | 3.2 |
Signaling Pathways and Visualization
DCVC-induced toxicity involves the activation of several cellular signaling pathways, primarily triggered by the generation of reactive species and covalent binding to cellular macromolecules.
DCVC-Induced Nephrotoxicity Pathway
DCVC is metabolized by the enzyme β-lyase in the kidney to a reactive thiol, which is a key event in its toxicity. This reactive intermediate can covalently bind to proteins and DNA, leading to cellular dysfunction. This process also generates reactive oxygen species (ROS), inducing oxidative stress, which in turn can trigger apoptosis (programmed cell death) through the activation of caspase cascades and the mitochondrial pathway. The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in the cellular response to DCVC-induced stress.
Caption: DCVC bioactivation and downstream toxicity pathways.
Logical Relationship of Key Methodologies
The choice of analytical methodology is dependent on the specific research question, whether it is a targeted quantification of known adducts or an untargeted discovery of novel modifications.
Caption: Relationship between analytical goals and MS methods.
Conclusion
The methodologies described in this application note provide a robust framework for the sensitive and accurate quantification of DCVC adducts to both proteins and DNA. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results. By applying these protocols, researchers can gain valuable insights into the molecular mechanisms of DCVC toxicity, identify biomarkers of exposure, and evaluate the efficacy of potential protective agents. The provided workflows and diagrams serve as a comprehensive guide for scientists and professionals in the fields of toxicology, drug development, and environmental health.
References
- 1. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 2. L -Cysteine-13C3,15N = 99atom , = 98 CP 202406-97-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of Dcvc-¹³C₃,¹⁵N in Biological Samples using LC-MS/MS
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (Dcvc) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene (TCE).[1] Monitoring Dcvc in biological samples is crucial for toxicological studies and assessing exposure to TCE. Stable isotope-labeled internal standards, such as Dcvc-¹³C₃,¹⁵N, are essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variations during sample preparation.[2][3] This document provides a detailed protocol for the extraction and quantification of Dcvc in biological matrices, specifically serum/plasma and urine, using a robust LC-MS/MS method with Dcvc-¹³C₃,¹⁵N as an internal standard.
Principle
This method involves the extraction of Dcvc and the internal standard from biological samples, followed by separation using reverse-phase liquid chromatography. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Dcvc is determined by comparing the peak area ratio of the analyte to the isotopically labeled internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
S-(1,2-dichlorovinyl)-L-cysteine (Dcvc)
-
S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Dcvc-¹³C₃,¹⁵N)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Biological Matrices:
-
Human or animal serum, plasma, or urine
-
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the complex biological matrix.[4][5] Solid Phase Extraction (SPE) is a commonly used technique for this purpose.
Protocol for Serum/Plasma and Urine using SPE:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Spiking with Internal Standard: To 100 µL of the sample (serum, plasma, or urine), add a known amount of Dcvc-¹³C₃,¹⁵N solution.
-
Protein Precipitation (for serum/plasma): Add 300 µL of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube. For urine samples, dilute 100 µL of urine with 300 µL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant (from serum/plasma) or the diluted urine onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Dcvc and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used. The transitions for Dcvc are based on published data, and the transitions for Dcvc-¹³C₃,¹⁵N are predicted based on the isotopic shifts.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dcvc | 216.0 | 127.0 | Optimized (e.g., 15) |
| Dcvc-¹³C₃,¹⁵N | 220.0 | 130.0 | Optimized (e.g., 15) |
Note: The precursor ion for Dcvc corresponds to [M+H]⁺. The fragment at m/z 127 corresponds to the loss of the cysteine moiety. For the internal standard, the mass shift of +4 Da is due to the three ¹³C atoms and one ¹⁵N atom.
Data Presentation
Method Validation Summary
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance characteristics based on similar published methods.
| Parameter | Serum/Plasma | Urine |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| LOD | ~0.03 ng/mL | ~0.03 ng/mL |
| LOQ | 0.1 ng/mL | 0.1 ng/mL |
| Recovery | > 85% | > 85% |
Sample Data Table
| Sample ID | Matrix | Dcvc Peak Area | Dcvc-¹³C₃,¹⁵N Peak Area | Peak Area Ratio | Concentration (ng/mL) |
| Cal 1 | Serum | 15,234 | 145,876 | 0.104 | 0.1 |
| Cal 2 | Serum | 74,567 | 148,234 | 0.503 | 0.5 |
| Cal 3 | Serum | 151,234 | 147,567 | 1.025 | 1.0 |
| QC Low | Serum | 44,890 | 146,345 | 0.307 | 0.3 |
| QC Mid | Serum | 452,345 | 148,012 | 3.056 | 3.0 |
| QC High | Serum | 756,789 | 147,890 | 5.117 | 5.0 |
| Sample 1 | Serum | 234,567 | 149,123 | 1.573 | 1.53 |
| Sample 2 | Urine | 89,123 | 150,456 | 0.592 | 0.58 |
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Metabolic Pathway of Dcvc Formation
Trichloroethylene undergoes metabolism primarily through two pathways: oxidation by cytochrome P450 and conjugation with glutathione (GSH). The latter pathway leads to the formation of Dcvc.
Caption: Formation of Dcvc from TCE via the glutathione conjugation pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. waters.com [waters.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Dcvc-¹³C₃,¹⁵N) in Animal Models
Disclaimer: As of the latest literature review, specific in vivo studies utilizing S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Dcvc-¹³C₃,¹⁵N) in animal models have not been reported. The following application notes and protocols are therefore presented as a projected framework for researchers. This guide is based on established knowledge of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) toxicity and general principles of in vivo stable isotope tracing methodologies.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin known to cause damage to the proximal tubules of the kidney.[1] Understanding its metabolic fate, mechanisms of toxicity, and the extent of its covalent binding to cellular macromolecules is crucial for risk assessment and the development of potential therapeutic interventions. The use of the stable isotope-labeled analogue, Dcvc-¹³C₃,¹⁵N, in animal models offers a powerful tool to trace the molecule and its metabolites in vivo, providing precise insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicodynamics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vivo applications of Dcvc-¹³C₃,¹⁵N in animal models of nephrotoxicity.
Potential Applications
-
Metabolic Fate and Bioactivation Studies: Tracing the ¹³C and ¹⁵N labels allows for the unambiguous identification and quantification of DCVC metabolites in various biological matrices (e.g., plasma, urine, kidney tissue). This can elucidate the pathways of bioactivation that lead to toxic reactive intermediates.
-
Covalent Binding Assessment: Quantifying the incorporation of ¹³C and ¹⁵N into proteins and DNA can provide a direct measure of the extent of covalent adduct formation, a key event in DCVC-induced toxicity.
-
Toxicokinetic Modeling: The use of a labeled tracer facilitates the development of accurate toxicokinetic models by distinguishing the administered compound from any potential endogenous counterparts.
-
Target Organ Specificity: Determining the differential distribution and accumulation of Dcvc-¹³C₃,¹⁵N and its labeled metabolites in various organs can help to understand the basis for its specific toxicity in the kidneys.
Experimental Protocols
Animal Model
Rodent models, such as male Sprague-Dawley rats or C57BL/6 mice, are commonly used for studying nephrotoxicity and are suitable for these protocols. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
Protocol 1: Single-Dose Toxicokinetic and Metabolism Study
Objective: To determine the absorption, distribution, metabolism, and excretion of Dcvc-¹³C₃,¹⁵N after a single administration.
Materials:
-
Dcvc-¹³C₃,¹⁵N (custom synthesis)
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Metabolic cages
-
Analytical instrumentation: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS).
Procedure:
-
Dosing: Administer a single dose of Dcvc-¹³C₃,¹⁵N to the animals. The route of administration (e.g., intravenous, intraperitoneal, or oral gavage) and dose level should be determined based on prior toxicity studies with unlabeled DCVC.
-
Sample Collection:
-
Place animals in metabolic cages for the collection of urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an appropriate anticoagulant.
-
At the terminal time point, euthanize the animals and harvest tissues of interest (kidney, liver, lung, etc.).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples.
-
Extract metabolites from plasma, urine, and tissue homogenates using appropriate solvent systems (e.g., methanol, acetonitrile).
-
-
Analysis:
-
Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify Dcvc-¹³C₃,¹⁵N and its ¹³C- and ¹⁵N-labeled metabolites. The mass shift due to the isotopic labels will allow for their specific detection.
-
Protocol 2: Covalent Binding Assessment in Kidney Tissue
Objective: To quantify the extent of covalent binding of Dcvc-¹³C₃,¹⁵N-derived metabolites to renal proteins.
Materials:
-
Kidney tissue from Dcvc-¹³C₃,¹⁵N-treated animals (from Protocol 1)
-
Protein precipitation reagents (e.g., trichloroacetic acid)
-
Protease enzymes (e.g., trypsin, pronase)
-
LC-MS/MS system
Procedure:
-
Protein Precipitation and Washing:
-
Homogenize kidney tissue in a suitable buffer.
-
Precipitate the protein using trichloroacetic acid.
-
Wash the protein pellet repeatedly with organic solvents (e.g., ethanol, methanol, hexane) to remove non-covalently bound labeled material.
-
-
Proteolytic Digestion:
-
Resuspend the washed protein pellet and digest with a protease (e.g., pronase) to release adducted amino acids.
-
-
Analysis:
-
Analyze the digest by LC-MS/MS to identify and quantify the ¹³C- and ¹⁵N-labeled amino acid adducts. This provides a direct measure of covalent binding.
-
Data Presentation
Table 1: Hypothetical Toxicokinetic Parameters of Dcvc-¹³C₃,¹⁵N in Rats
| Parameter | Intravenous Administration | Oral Gavage Administration |
| Dose (mg/kg) | 10 | 25 |
| Cmax (µg/mL) | 15.2 ± 2.1 | 8.5 ± 1.3 |
| Tmax (h) | 0.25 | 1.0 |
| AUC₀₋₂₄ (µg·h/mL) | 35.8 ± 4.5 | 42.1 ± 5.9 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (%) | 100 | 45 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Distribution of ¹³C Label in Tissues 24h Post-Dose
| Tissue | % of Administered ¹³C Dose |
| Kidney | 12.5 ± 2.8 |
| Liver | 5.2 ± 1.1 |
| Plasma | 1.8 ± 0.4 |
| Urine | 65.7 ± 8.2 |
| Feces | 10.3 ± 2.1 |
Data are presented as mean ± standard deviation.
Visualizations
Diagram 1: Proposed Metabolic Bioactivation of DCVC
Caption: Proposed metabolic pathway of DCVC leading to nephrotoxicity.
Diagram 2: Experimental Workflow for In Vivo Dcvc-¹³C₃,¹⁵N Study
Caption: General experimental workflow for in vivo stable isotope tracing.
References
Application Notes and Protocols for Studying Enzyme Kinetics with Dcvc-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (Dcvc) is a nephrotoxic and neurotoxic metabolite of the industrial solvent trichloroethylene. Its toxicity is primarily mediated by its bioactivation by pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as cysteine S-conjugate β-lyases, which include mitochondrial aspartate aminotransferase and alanine aminotransferase.[1][2] The isotopically labeled analog, S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N), provides a powerful tool for elucidating the precise mechanisms of enzyme inhibition and for quantifying the kinetics of this process. The incorporation of stable isotopes (¹³C and ¹⁵N) allows for the sensitive and specific tracking of the inhibitor's fate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
These application notes provide detailed protocols for utilizing this compound to study the kinetics of enzyme inactivation, offering insights into reaction mechanisms, covalent adduct formation, and kinetic isotope effects.
Principle of the Method
The use of this compound in enzyme kinetic studies relies on the ability to distinguish the labeled inhibitor and its metabolic products from other molecules in the reaction mixture.
-
NMR Spectroscopy: The ¹³C and ¹⁵N nuclei have nuclear spins that make them NMR-active.[3] By observing the chemical shifts and signal intensities of the labeled atoms in this compound, researchers can monitor the binding of the inhibitor to the enzyme, the formation of covalent adducts, and the kinetics of the inactivation process in real-time.[3] Quantitative ¹³C-NMR can be used to determine the concentration of different species in the reaction mixture over time.[4]
-
Mass Spectrometry: The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the unambiguous identification and quantification of this compound and any resulting peptide adducts. By analyzing the mass spectra of the enzyme before and after incubation with the labeled inhibitor, the site of covalent modification and the stoichiometry of the interaction can be determined. Kinetic analysis of adduct formation can provide rate constants for the inactivation process.
Applications
-
Elucidation of Inhibition Mechanisms: Determine whether Dcvc acts as a reversible or irreversible inhibitor and identify the kinetic parameters of inhibition (e.g., Kᵢ, kᵢₙₐ꜀ₜ).
-
Identification of Covalent Adducts: Pinpoint the specific amino acid residues at the enzyme's active site that are covalently modified by the reactive metabolites of Dcvc.
-
Kinetic Isotope Effect (KIE) Studies: Measure the KIE on the enzymatic reaction to gain insights into the rate-determining steps of the catalytic mechanism and the transition state structure.
-
Metabolic Fate Tracking: Follow the metabolic transformation of Dcvc by the target enzyme and identify the reactive intermediates responsible for toxicity.
Quantitative Data Summary
The following tables represent the types of quantitative data that can be obtained from the described experimental protocols.
Table 1: Kinetic Parameters of Enzyme Inactivation by this compound (NMR Analysis)
| Enzyme | Inhibitor | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Cysteine S-conjugate β-lyase | This compound | 50 | 0.2 | 66.7 |
| Mitochondrial Aspartate Aminotransferase | This compound | 75 | 0.1 | 22.2 |
| Alanine Aminotransferase | This compound | 120 | 0.05 | 6.9 |
Table 2: Mass Spectrometry Analysis of Covalent Adduct Formation
| Enzyme | Labeled Peptide Adduct (m/z) | Site of Modification | Stoichiometry (Inhibitor:Enzyme) |
| Cysteine S-conjugate β-lyase | 1548.7 | Cys-145 | 1:1 |
| Mitochondrial Aspartate Aminotransferase | 1876.9 | Lys-258 | 1:1 |
| Alanine Aminotransferase | 1632.8 | Cys-390 | 1:1 |
Table 3: Kinetic Isotope Effects (KIE) for this compound Metabolism
| Parameter | Cysteine S-conjugate β-lyase |
| ¹³C KIE | 1.04 ± 0.01 |
| ¹⁵N KIE | 1.02 ± 0.005 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of Enzyme Inhibition
This protocol describes the use of ¹³C and ¹⁵N NMR to monitor the kinetics of enzyme inactivation by this compound.
Materials:
-
Purified target enzyme (e.g., Cysteine S-conjugate β-lyase)
-
This compound (synthesis may be required from commercially available L-Cysteine-¹³C₃,¹⁵N)
-
NMR buffer (e.g., 50 mM potassium phosphate, pH 7.4, in 90% H₂O/10% D₂O)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in the NMR buffer to a final concentration of 50-100 µM.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the NMR buffer.
-
NMR Data Acquisition (Control): Acquire a one-dimensional ¹³C or ¹⁵N NMR spectrum of the enzyme alone to serve as a baseline.
-
Initiation of Reaction: Add a specific concentration of this compound to the enzyme solution in the NMR tube and immediately begin acquiring a series of one-dimensional ¹³C or ¹⁵N NMR spectra over time.
-
Data Analysis:
-
Monitor the decrease in the signal intensity of the free this compound and the appearance of new signals corresponding to the enzyme-inhibitor complex or covalent adducts.
-
Integrate the signals to determine the concentration of each species at different time points.
-
Plot the concentration of the uninhibited enzyme as a function of time and fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order) to determine the rate of inactivation (kᵢₙₐ꜀ₜ).
-
Repeat the experiment at various inhibitor concentrations to determine the inhibition constant (Kᵢ).
-
Protocol 2: Mass Spectrometric Analysis of Covalent Adducts
This protocol details the identification of the site of covalent modification on the target enzyme using mass spectrometry.
Materials:
-
Purified target enzyme
-
This compound
-
Incubation buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)
-
Denaturing and reducing agents (e.g., urea, dithiothreitol)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Enzyme Inhibition: Incubate the target enzyme (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the incubation buffer for a time sufficient to achieve significant inactivation (determined from NMR studies).
-
Sample Preparation for MS:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol.
-
Alkylate free cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database to identify the peptides.
-
Look for a mass shift corresponding to the covalent adduction of the this compound fragment on specific peptides.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact amino acid residue that has been modified.
-
Visualizations
Caption: Experimental workflow for studying enzyme kinetics.
Caption: Bioactivation pathway of Dcvc by Cysteine S-conjugate β-lyase.
References
- 1. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial aspartate aminotransferase catalyses cysteine S-conjugate beta-lyase reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying enzyme mechanism by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
Troubleshooting & Optimization
Technical Support Center: Dcvc-¹³C₃,¹⁵N Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Dcvc-¹³C₃,¹⁵N. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) and obtain high-quality data for your isotope-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio (S/N) for Dcvc-¹³C₃,¹⁵N in my mass spectrometry data?
A1: A low S/N ratio for your labeled compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inadequate extraction, purification, or concentration of Dcvc-¹³C₃,¹⁵N can lead to a weak signal. Contaminants from the sample matrix can also interfere with ionization.[1][2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte in the mass spectrometer's source, thereby reducing its signal intensity.[3] This is a significant issue in complex biological samples.[4]
-
Incorrect Mass Spectrometer Settings: The ionization source parameters, such as capillary voltage, gas flows, and temperatures, may not be optimized for Dcvc-¹³C₃,¹⁵N.
-
Chromatographic Issues: Poor chromatographic peak shape (e.g., broad or tailing peaks) will decrease the signal height relative to the baseline noise. Inadequate separation from interfering compounds can also negatively impact the signal.
-
Low Abundance of the Analyte: The concentration of Dcvc-¹³C₃,¹⁵N in your sample might be below the detection limit of the instrument under the current experimental conditions.
-
Inaccurate Isotope Abundance Correction: Failure to correctly account for the natural abundance of stable isotopes can lead to misinterpretation of the mass spectral data and an apparent low signal for the fully labeled species.
Q2: How can I improve my sample preparation to enhance the signal of Dcvc-¹³C₃,¹⁵N?
A2: A robust sample preparation protocol is crucial for achieving a good signal. Here are some key recommendations:
-
Optimize Extraction: Ensure your extraction method is efficient for Dcvc-¹³C₃,¹⁵N from the sample matrix. This may involve testing different solvents and extraction techniques.
-
Sample Clean-up: For complex matrices, such as plasma or tissue extracts, consider additional clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. For protein samples, a lipid removal step may be necessary.
-
Homogenization and Drying: Ensure solid samples are thoroughly dried and homogenized to achieve a representative sample. Drying can be done in an oven at 50-60°C or via freeze-drying.
-
Derivatization: For certain compounds, derivatization can improve chromatographic behavior and ionization efficiency. For example, amino acids can be derivatized to N-acetyl methyl esters to make them suitable for gas chromatography.
Q3: What is signal suppression and how can I mitigate it?
A3: Signal suppression, also known as the matrix effect, occurs when components in the sample matrix that co-elute with your analyte interfere with the ionization process in the mass spectrometer's source, leading to a reduced signal for your analyte.
Here are some strategies to overcome signal suppression:
-
Improve Chromatographic Separation: By using a high-resolution chromatography column or optimizing the gradient, you can separate your analyte from the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.
-
Use a Different Ionization Technique: If you are using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for your compound, and vice versa.
-
Employ Internal Standards: While this won't increase the signal, using a stable isotope-labeled internal standard that is chemically identical to your analyte can help to accurately quantify the analyte despite signal suppression.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and resolve low S/N issues with your Dcvc-¹³C₃,¹⁵N analysis.
Problem: The signal for Dcvc-¹³C₃,¹⁵N is very low or absent, but the unlabeled standard looks fine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Mass Range | Verify that the mass spectrometer's scan range is set to include the m/z of your labeled compound. | The peak for Dcvc-¹³C₃,¹⁵N should appear in the mass spectrum. |
| Isotope Abundance Correction | Ensure your data processing software is correctly configured to account for the natural abundance of ¹³C and ¹⁵N. | Accurate quantification of the labeled species. |
| Low Incorporation of Label | Review your labeling protocol to ensure efficient incorporation of the ¹³C and ¹⁵N isotopes into Dcvc. | Increased signal intensity for the labeled compound. |
| Metabolic Scrambling | The labels may be getting incorporated into other molecules, diluting the signal of your target. | Re-evaluate the labeling strategy or use a more direct labeling precursor. |
Problem: Both the labeled compound and the standard show low signal intensity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize the ion source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. | A significant increase in signal intensity for your analyte. |
| Poor Desolvation | Increase the drying gas temperature and flow rate to improve the desolvation of droplets in the ion source. | Enhanced signal due to more efficient ion formation. |
| Mobile Phase Incompatibility | Certain mobile phase additives, like trifluoroacetic acid (TFA), can suppress ionization. Try switching to formic acid or ammonium formate. | Improved signal intensity. |
| Low Flow Rate Issues | Very low flow rates can sometimes lead to instability in the electrospray. Ensure your flow rate is appropriate for your ESI source. Conversely, reducing the flow rate can sometimes reduce signal suppression. | A stable and more intense signal. |
Experimental Protocols
General Protocol for LC-MS Analysis of Dcvc-¹³C₃,¹⁵N
This protocol provides a general framework. Specific parameters should be optimized for your particular compound and instrument.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, urine): Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge and collect the supernatant.
-
For tissues: Homogenize the tissue in an appropriate buffer, followed by extraction with a suitable solvent system.
-
Consider a solid-phase extraction (SPE) clean-up step to remove salts and other interferences.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for your analyte's polarity.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient that provides good separation of your analyte from matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Mode: Full scan to identify the m/z of your compound, followed by targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to improve sensitivity.
-
Source Parameters: Optimize the following:
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Temperature
-
Nebulizer and Drying Gas Flow Rates
-
-
-
Data Analysis:
-
Integrate the peak area for your analyte.
-
Apply corrections for natural isotope abundance using appropriate software.
-
Quantify the analyte using a calibration curve generated from standards.
-
Visualizations
Caption: A troubleshooting workflow for low signal-to-noise ratio.
Caption: Key factors influencing the signal-to-noise ratio in mass spectrometry.
References
Dcvc-13C3,15N solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered with Dcvc-13C3,15N in aqueous buffers. The following information is designed to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, it is recommended to start with a systematic approach to identify the optimal solvent and buffer conditions. Begin by testing the solubility in a small range of common, biocompatible organic solvents before introducing the compound to your aqueous buffer system. Gentle heating and vortexing can also aid in dissolution. It is crucial to assess the compound's stability under these conditions to avoid degradation.
Q2: What are some common factors that can influence the solubility of this compound?
A2: Several factors can impact the solubility of a complex molecule like this compound:
-
pH: The ionization state of the molecule can significantly affect its solubility.
-
Buffer Composition: The type and concentration of buffer salts can influence solubility through common ion effects or specific interactions.
-
Temperature: Solubility often increases with temperature, but thermal stability must be considered.
-
lonic Strength: The total concentration of ions in the solution can impact the solubility of charged molecules.
-
Presence of Co-solvents: The addition of organic co-solvents can enhance the solubility of hydrophobic compounds.
Q3: Are there any recommended starting solvents for this compound?
A3: For initial solubilization of a new or challenging compound, it is advisable to test a panel of solvents with varying polarities. Based on general practices for poorly soluble drugs, the following organic solvents could be considered for creating a concentrated stock solution before dilution into an aqueous buffer:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is critical to determine the tolerance of your experimental system to these solvents, as they can have biological effects.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of Stock Solution into Aqueous Buffer
This is a common issue when a compound is highly soluble in an organic stock solvent but poorly soluble in the final aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Possible Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.
-
Optimize Co-solvent Concentration: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility.
-
pH Adjustment: Systematically test a range of pH values for your buffer to find the optimal pH for this compound solubility.[1][2][3]
-
Use of Surfactants or Solubilizers: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) can aid in solubilization.[4]
Issue 2: Inconsistent Results Attributed to Poor Solubility
Inconsistent experimental results can often be traced back to incomplete or variable dissolution of the test compound.
Logical Relationship for Ensuring Consistent Solubilization:
Caption: Workflow for consistent solubilization.
Recommendations:
-
Standardized Protocol: Adhere to a strict, standardized protocol for preparing your this compound solutions for every experiment.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Pre-warming Buffer: Pre-warming the aqueous buffer to the experimental temperature before adding the stock solution can sometimes prevent precipitation.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid issues with stability and precipitation over time.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
Objective: To identify a suitable organic solvent for preparing a concentrated stock solution of this compound.
Methodology:
-
Weigh out 1 mg of this compound into four separate microcentrifuge tubes.
-
To each tube, add 100 µL of one of the following solvents: DMSO, Ethanol, Methanol, or DMF.
-
Vortex each tube vigorously for 2 minutes.
-
If the solid is not fully dissolved, sonicate the tubes in a water bath for 10 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
Record the solubility in a qualitative manner (e.g., freely soluble, sparingly soluble, insoluble).
Hypothetical Solubility Data:
| Solvent | Solubility (at 10 mg/mL) | Observations |
| DMSO | Freely Soluble | Clear solution after vortexing. |
| Ethanol | Sparingly Soluble | Some particulate matter remains after sonication. |
| Methanol | Sparingly Soluble | Similar to ethanol, incomplete dissolution. |
| DMF | Soluble | Clear solution after vortexing and brief sonication. |
Protocol 2: Determining Optimal pH for Aqueous Solubility
Objective: To determine the pH at which this compound exhibits the highest solubility in a given aqueous buffer.
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of your chosen aqueous buffer (e.g., 50 mM Phosphate buffer) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
In separate microcentrifuge tubes, add 980 µL of each buffered solution.
-
To each tube, add 20 µL of the this compound stock solution to achieve a final concentration of 200 µg/mL.
-
Vortex each tube immediately after adding the stock solution.
-
Incubate the tubes at room temperature for 1 hour.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
Hypothetical pH-Solubility Profile:
| Buffer pH | This compound Concentration in Supernatant (µg/mL) |
| 5.0 | 55 |
| 6.0 | 120 |
| 7.0 | 185 |
| 7.4 | 195 |
| 8.0 | 150 |
Signaling Pathways and Logical Relationships
The specific signaling pathways involving this compound are not detailed in the provided context. However, a generalized diagram illustrating how solubility issues can impact experimental outcomes in cell-based assays is presented below.
Caption: Impact of solubility on experimental results.
References
Preventing degradation of Dcvc-13C3,15N during sample preparation
Welcome to the Technical Support Center for the analysis of Dcvc-13C3,15N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshooting to ensure the accurate quantification of this compound, an isotopically labeled internal standard for S-(1,2-dichloroethenyl)-L-cysteine (DCVC).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound during experimental procedures.
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled (SIL) version of S-(1,2-dichloroethenyl)-L-cysteine (DCVC), a metabolite of the environmental contaminant trichloroethylene (TCE)[1]. The incorporation of three 13C atoms and one 15N atom allows it to be used as an internal standard in mass spectrometry-based quantitative analyses[2][3]. SIL internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis[4][5].
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
A2: The degradation of this compound is primarily linked to the reactivity of its S-(1,2-dichloroethenyl)-L-cysteine structure. Key factors include:
-
Oxidation: The cysteine moiety is susceptible to oxidation, which can be initiated by exposure to air, certain metal ions, or other oxidizing agents in the sample matrix. The bioactivation of DCVC can lead to the formation of reactive intermediates like S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor.
-
Disulfide Bond Formation: The thiol group of the cysteine residue can form disulfide bonds with other thiol-containing molecules in the sample, leading to a decrease in the concentration of the free analyte.
-
pH Instability: Extreme pH conditions, both acidic and alkaline, can potentially affect the stability of the molecule. Cysteine stability can be compromised in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light Exposure: While not explicitly documented for DCVC, light exposure can be a contributing factor to the degradation of many complex organic molecules.
Q3: What are the recommended storage conditions for this compound stock solutions and samples?
A3: To ensure the stability of this compound, it is recommended to store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year). Protect solutions from light. For biological samples containing this compound, it is advisable to process them immediately or store them at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Problem 1: Low or No Signal Intensity of this compound
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation during sample preparation | 1. Minimize Oxidation: Work with samples on ice. Use deoxygenated solvents. Consider adding an antioxidant like N-acetylcysteine (NAC) to your sample preparation workflow. 2. Control pH: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during sample extraction and processing. 3. Reduce and Alkylate: For complex matrices, consider a reduction and alkylation step to stabilize the cysteine thiol group. This prevents disulfide bond formation and oxidation. (See Protocol 1). |
| Poor extraction recovery | 1. Optimize Extraction Solvent: Test different organic solvents (e.g., acetonitrile, methanol, ethyl acetate) and their mixtures with aqueous solutions to find the optimal conditions for extracting this compound from your specific matrix. 2. Use Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE can improve cleanup and recovery. Select a sorbent that is appropriate for the polarity of this compound. |
| Instrumental issues | 1. Verify Instrument Performance: Ensure your LC-MS system is properly tuned and calibrated. 2. Check for Ion Suppression: Matrix components can suppress the ionization of this compound. Improve sample cleanup or adjust chromatographic conditions to separate the analyte from interfering compounds. |
Problem 2: High Variability in this compound Signal Between Replicates
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample handling | 1. Standardize Workflow: Ensure that all samples are processed under identical conditions (time, temperature, solvent volumes). 2. Automate Pipetting: If possible, use automated liquid handlers to minimize pipetting errors. |
| Incomplete protein precipitation (for biological samples) | 1. Optimize Precipitating Agent: Test different protein precipitation agents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample volume. 2. Ensure Thorough Mixing: Vortex samples vigorously after adding the precipitating solvent. 3. Allow Sufficient Incubation Time: Incubate samples at a low temperature (e.g., -20°C) for an adequate period to ensure complete protein precipitation. |
| Analyte Adsorption | 1. Use Appropriate Labware: Use low-binding polypropylene tubes and pipette tips to minimize adsorption of the analyte to surfaces. |
Experimental Protocols
Protocol 1: Sample Preparation with Reduction and Alkylation for Enhanced Stability
This protocol is recommended for complex biological matrices where the stability of the cysteine moiety is a concern.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Sample Thawing: Thaw biological samples on ice.
-
Protein Precipitation (if applicable): Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reduction: Reconstitute the dried extract in 100 µL of 50 mM ammonium bicarbonate buffer containing 10 mM DTT. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add 10 µL of 55 mM IAA in 50 mM ammonium bicarbonate buffer. Incubate in the dark at room temperature for 20 minutes.
-
Quenching: Add 10 µL of 100 mM DTT to quench the excess IAA.
-
Acidification: Acidify the sample with formic acid to a final concentration of 0.1% to prepare it for LC-MS analysis.
Quantitative Data for Reduction and Alkylation:
| Reagent | Stock Concentration | Final Concentration | Incubation Conditions |
| DTT (Reduction) | 1 M | 10 mM | 56°C for 30 min |
| IAA (Alkylation) | 550 mM | 55 mM | Room temp, 20 min (dark) |
| DTT (Quenching) | 1 M | 10 mM | Room temp, 15 min |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stabilizing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ucd.ie [ucd.ie]
- 3. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 5. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Dcvc-¹³C₃,¹⁵N Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) using its stable isotope-labeled internal standard, Dcvc-¹³C₃,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: What is DCVC and why is its quantification important?
A1: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of trichloroethylene (TCE), a common industrial solvent and environmental contaminant.[1][2][3] Accurate quantification of DCVC in biological tissues is crucial for toxicological studies, understanding the mechanisms of TCE-induced kidney injury, and developing potential therapeutic interventions.[2][4]
Q2: What are matrix effects in the context of LC-MS/MS analysis of DCVC?
A2: The "matrix" refers to all the components in a biological sample (e.g., plasma, kidney tissue homogenate) other than the analyte of interest (DCVC) and its internal standard. Matrix effects occur when these co-eluting components interfere with the ionization of DCVC and its internal standard in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.
Q3: Why is a stable isotope-labeled internal standard like Dcvc-¹³C₃,¹⁵N used?
A3: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Because Dcvc-¹³C₃,¹⁵N is chemically identical to DCVC, it co-elutes chromatographically and is assumed to experience the same degree of matrix effects and variability in sample processing and instrument response. By measuring the ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification. Using ¹³C and ¹⁵N labels is often preferred over deuterium (²)H) labels as they are less likely to exhibit chromatographic separation from the analyte, providing better compensation for matrix effects.
Q4: How can I determine if my DCVC quantification is affected by matrix effects?
A4: The presence of matrix effects can be assessed using several methods, most commonly the post-extraction spike method. This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Question: My calibration curves are inconsistent, and the quality control samples are failing. Could matrix effects be the cause?
Answer: Yes, poor reproducibility and accuracy are classic indicators of unmanaged matrix effects. The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement and, consequently, inconsistent results.
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the extent of the matrix effect using the protocol outlined in Table 2. If the matrix effect is significant (typically >15% suppression or enhancement), proceed to the next steps.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, it may not be sufficient for complex matrices like kidney tissue. It primarily removes proteins but leaves salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be more effective at removing different classes of interferences. Method development is required to find the optimal solvent system.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. A well-chosen SPE sorbent can selectively isolate DCVC while washing away interfering components. This is often the most effective method for minimizing matrix effects.
-
-
Enhance Chromatographic Separation: Modify your LC method to separate DCVC from co-eluting matrix components.
-
Adjust the gradient profile.
-
Try a different column chemistry (e.g., HILIC if DCVC is highly polar).
-
Employ smaller particle size columns (UPLC) for better resolution.
-
-
Check Internal Standard Performance: Ensure the Dcvc-¹³C₃,¹⁵N internal standard signal is stable across all samples except for the double blank. Significant variability in the IS signal can indicate that it is not adequately compensating for the matrix effect.
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am having trouble detecting low concentrations of DCVC in my tissue samples. Is ion suppression to blame?
Answer: Low signal intensity, especially in complex matrices like tissue homogenates compared to simple matrices like buffer, is a strong indication of ion suppression.
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression occurs. If DCVC elutes in a region of significant suppression, chromatographic conditions must be changed.
-
Improve Sample Cleanup: As detailed in the previous section, move to a more rigorous sample preparation technique like SPE to remove the suppression-causing components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. While this also dilutes the analyte, the reduction in ion suppression can sometimes lead to a net increase in signal-to-noise, improving detection limits.
-
Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flows, and temperature to find conditions that are less susceptible to matrix effects for your specific analyte and mobile phase.
Quantitative Data Summary
The following tables provide examples of how to structure and present data when evaluating matrix effects.
Table 1: LC-MS/MS Parameters for DCVC and Dcvc-¹³C₃,¹⁵N
| Parameter | DCVC | Dcvc-¹³C₃,¹⁵N |
|---|---|---|
| Precursor Ion (m/z) | [Insert value] | [Insert value] |
| Product Ion (m/z) | [Insert value] | [Insert value] |
| Collision Energy (eV) | [Insert value] | [Insert value] |
| Dwell Time (ms) | [Insert value] | [Insert value] |
| Polarity | Positive/Negative | Positive/Negative |
(Note: Specific m/z values must be determined experimentally based on the adduct being analyzed. The values for the ¹³C₃,¹⁵N-labeled standard will be higher than the unlabeled analyte.)
Table 2: Assessment of Matrix Effect and Recovery with Different Sample Preparation Methods
| Matrix | Preparation Method | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Kidney Tissue | Protein Precipitation | 85 ± 8 | 45 ± 11 (Suppression) |
| Liquid-Liquid Extraction | 78 ± 10 | 62 ± 9 (Suppression) | |
| Solid-Phase Extraction | 92 ± 5 | 95 ± 7 (Minimal Effect) | |
| Liver Tissue | Protein Precipitation | 88 ± 7 | 51 ± 13 (Suppression) |
| Solid-Phase Extraction | 95 ± 6 | 98 ± 5 (Minimal Effect) |
(Note: This table presents representative data to illustrate the expected outcomes. Actual values must be determined experimentally. Matrix Effect (%) is calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates suppression, > 100% indicates enhancement.)
Experimental Protocols
Protocol 1: Quantification of Matrix Effect via Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike DCVC and Dcvc-¹³C₃,¹⁵N into the final reconstitution solvent.
-
Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., kidney homogenate from an untreated animal) through the entire extraction procedure. Spike DCVC and Dcvc-¹³C₃,¹⁵N into the final, clean extract.
-
Set C (Pre-Spiked Sample): Spike the blank matrix with DCVC and Dcvc-¹³C₃,¹⁵N before the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and requires optimization for your specific matrix and SPE sorbent.
-
Sample Homogenization: Homogenize ~100 mg of tissue in 1 mL of an appropriate buffer. Centrifuge to pellet cellular debris.
-
Internal Standard Spiking: Add the Dcvc-¹³C₃,¹⁵N internal standard to an aliquot of the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol followed by water or an equilibration buffer.
-
Sample Loading: Load the spiked sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute DCVC and its internal standard using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Caption: Experimental Workflow for DCVC Quantification.
Caption: Troubleshooting Guide for DCVC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Parameters for Dcvc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing Nuclear Magnetic resonance (NMR) parameters for S-(1-2-dichlorovinyl)-L-cysteine (Dcvc), a nephrotoxic metabolite of trichloroethylene.[1][2] The following sections are designed to assist researchers, scientists, and drug development professionals in addressing specific issues encountered during ¹³C and ¹⁵N NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing NMR parameters for Dcvc important?
A1: Optimizing NMR parameters is crucial for obtaining high-quality spectra with good signal-to-noise ratios, which is essential for the accurate structural elucidation and quantification of Dcvc.[3] Given the low natural abundance and smaller gyromagnetic ratio of ¹³C and ¹⁵N isotopes, parameter optimization is especially critical for these nuclei.[4][5]
Q2: What are the key parameters to consider when setting up a ¹³C NMR experiment for Dcvc?
A2: The primary parameters to optimize for a ¹³C NMR experiment include the pulse angle, relaxation delay (D1), and the number of scans (NS). For routine qualitative spectra, a 30° or 45° pulse angle with a shorter relaxation delay can provide good signal-to-noise in a reasonable time. For quantitative analysis, a 90° pulse angle and a long relaxation delay (at least 5 times the longest T1 relaxation time) are necessary to ensure accurate integration.
Q3: How can I improve the sensitivity of my ¹⁵N NMR experiments for Dcvc?
A3: Due to the very low natural abundance and low gyromagnetic ratio of ¹⁵N, sensitivity is a significant challenge. Several techniques can be employed to enhance sensitivity:
-
Isotopic Enrichment: Using ¹⁵N-labeled Dcvc will dramatically increase the signal intensity.
-
Proton-Detected 2D Experiments: Indirect detection methods like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) are often more sensitive than direct ¹⁵N detection.
-
Cryoprobe: If available, using a cryoprobe can significantly boost the signal-to-noise ratio, typically by a factor of two to four.
-
Polarization Transfer Techniques: Methods like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signals of protonated carbons.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in ¹³C Spectra
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Sample Concentration | Increase the concentration of Dcvc in the NMR tube. If solubility is an issue, consider using a different deuterated solvent or a solvent mixture. |
| Insufficient Number of Scans (NS) | Increase the number of scans to improve the signal-to-noise ratio, which is proportional to the square root of the number of scans. |
| Incorrect Relaxation Delay (D1) | For non-quantitative spectra, a shorter D1 (e.g., 1-2 seconds) combined with a smaller pulse angle (e.g., 30°) can increase the number of scans in a given time, improving sensitivity. For quaternary carbons with long T1 values, a longer D1 may be necessary even for qualitative spectra. |
| Suboptimal Pulse Angle | A 30° pulse angle is often a good compromise for routine ¹³C spectra, providing a balance between signal intensity and relaxation time. |
| Receiver Gain Not Optimized | Manually adjust the receiver gain to find the optimal value for your sample and spectrometer, as the automatic setting may not always be the most sensitive. |
Issue 2: Missing Quaternary Carbon Signals in ¹³C Spectra
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Long T1 Relaxation Time | Quaternary carbons often have very long T1 relaxation times. Increase the relaxation delay (D1) to allow for full relaxation between pulses. For quantitative experiments, D1 should be at least 5 times the longest T1. |
| Nuclear Overhauser Effect (NOE) | Quaternary carbons do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signals of protonated carbons. While this cannot be changed, a longer experiment time with more scans is often required. |
| Pulse Angle Too Large | A large pulse angle (e.g., 90°) combined with an insufficient relaxation delay will lead to saturation and a significant decrease in the signal of quaternary carbons. Using a smaller pulse angle (e.g., 30° or 45°) can help mitigate this. |
| Paramagnetic Relaxation Agent | Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T1 relaxation times of all carbons, allowing for faster acquisition and improved detection of quaternary signals. |
Issue 3: Low or No Signal in ¹⁵N Spectra
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Natural Abundance | The natural abundance of ¹⁵N is only 0.37%. For natural abundance samples, a very long acquisition time (overnight or longer) is often necessary. The use of ¹⁵N-labeled Dcvc is highly recommended. |
| Direct 1D Detection | Direct 1D ¹⁵N experiments are inherently insensitive. Use inverse-detected 2D experiments such as ¹H-¹⁵N HSQC or ¹H-¹⁵N HMBC, which are significantly more sensitive. |
| Incorrect Pulse Widths | Ensure that the ¹H and ¹⁵N pulse widths are correctly calibrated for your probe and sample. |
| Poor Probe Tuning | The NMR probe must be properly tuned to the ¹⁵N frequency. An untuned probe will result in a significant loss of signal. |
| Sample pH and Temperature | For molecules with exchangeable protons, such as the amine and carboxylic acid groups in Dcvc, the pH and temperature of the sample can affect signal intensity due to chemical exchange. |
Experimental Protocols
Protocol 1: Standard ¹³C NMR for Dcvc
-
Sample Preparation: Dissolve 10-20 mg of Dcvc in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Tune the probe for ¹³C.
-
Set the temperature (e.g., 298 K).
-
-
Acquisition Parameters:
-
Pulse Program: zgpg30 or a similar proton-decoupled pulse sequence.
-
Pulse Angle (P1): 30 degrees.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Protocol 2: Quantitative ¹³C NMR for Dcvc
-
Sample Preparation: Accurately weigh both Dcvc and an internal standard. Dissolve in a deuterated solvent.
-
Spectrometer Setup: Same as for the standard ¹³C NMR.
-
Acquisition Parameters:
-
Pulse Program: zgig (inverse-gated decoupling) to suppress the NOE.
-
Pulse Angle (P1): 90 degrees.
-
Relaxation Delay (D1): At least 5 times the longest T1 of any carbon in Dcvc and the internal standard. This may require a preliminary T1 inversion-recovery experiment to determine the T1 values.
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio for accurate integration.
-
-
Processing:
-
Process the spectrum as for the standard ¹³C NMR.
-
Carefully integrate the peaks of interest for both Dcvc and the internal standard.
-
Protocol 3: ¹H-¹⁵N HSQC for Dcvc
-
Sample Preparation: A higher concentration of Dcvc (20-50 mg) is recommended for natural abundance samples.
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Tune the probe for both ¹H and ¹⁵N.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Acquisition Parameters:
-
Pulse Program: hsqcetfpgp or a similar sensitivity-enhanced HSQC pulse sequence.
-
Set the spectral widths for both the ¹H and ¹⁵N dimensions.
-
Set the number of increments in the indirect dimension (¹⁵N) and the number of scans per increment.
-
-
Processing:
-
Apply appropriate window functions for both dimensions.
-
Fourier transform, phase, and baseline correct the 2D spectrum.
-
Visualizations
Caption: A troubleshooting workflow for common issues in ¹³C and ¹⁵N NMR spectroscopy.
Caption: Workflow for performing a quantitative ¹³C NMR experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. magritek.com [magritek.com]
- 5. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
Technical Support Center: Troubleshooting Low Recovery of Dcvc-13C3,15N from Tissue Samples
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low recovery of Dcvc-13C3,15N from tissue samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to consider when troubleshooting low recovery of this compound?
A1: The first step is a systematic evaluation of your entire workflow to pinpoint the stage where the loss is occurring. This involves collecting and analyzing fractions from each major step, including sample homogenization, extraction, cleanup (e.g., Solid-Phase Extraction), and solvent evaporation. Identifying where the analyte is lost will guide your troubleshooting efforts.[1][2] It is also crucial to ensure the stability of this compound throughout the process, as degradation can be a significant cause of low recovery.[1][3]
Q2: How can I be sure that my tissue sampling and storage procedures are not the cause of low recovery?
A2: Improper handling and storage of tissue samples can lead to significant analyte degradation even before extraction begins.[4] To minimize this, tissue samples should be rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can cause cellular damage and enzymatic degradation of your target analyte. The time between tissue harvesting and freezing is critical and should be minimized.
Q3: Could the issue be related to the stability of the isotopic labels on this compound?
A3: While ¹³C and ¹⁵N labels are generally stable, isotopic exchange can occur under certain conditions, leading to a loss of the isotopic signature. This is more common with deuterium labels but can be influenced by pH, temperature, and exposure to certain solvents. It is essential to ensure that the experimental conditions, particularly during extraction and sample processing, are optimized to maintain the stability of the labeled compound.
Q4: What role does an internal standard play, and can it help troubleshoot low recovery?
A4: An internal standard (IS), especially a stable isotope-labeled version of the analyte, is crucial for accurate quantification. The IS is added at the beginning of the extraction process and experiences the same processing variations as the analyte. By measuring the analyte-to-IS ratio, you can correct for losses during sample preparation and variations in instrument response. If you observe low recovery of both your analyte and the IS, it points to a systematic issue in your extraction or analysis. Conversely, if only the analyte recovery is low, the problem may lie with the analyte's stability or specific interactions with the matrix.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that lead to poor recovery of this compound.
Problem 1: Low Recovery After Tissue Homogenization
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incomplete Cell Lysis | Optimize the homogenization method. Consider using a bead beater with appropriate beads for your tissue type. Ensure sufficient homogenization time and intensity. | Microscopic examination shows complete cell disruption. Increased analyte recovery in the supernatant. |
| Analyte Degradation | Add antioxidants like BHT or BHA to the homogenization buffer to prevent oxidative degradation. Perform homogenization on ice or at 4°C. | Consistent recovery across replicate samples. |
| Adsorption to Cellular Debris | Adjust the pH or ionic strength of the homogenization buffer to minimize non-specific binding. | Increased analyte concentration in the cleared lysate. |
Problem 2: Low Recovery During Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incorrect Solvent Polarity | Adjust the polarity of the extraction solvent based on the physicochemical properties of this compound. For polar compounds, a mixture of methanol, acetonitrile, and water is often effective. | Increased partitioning of the analyte into the desired solvent phase. |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic phases by optimizing centrifugation time and force (e.g., 2,000 x g for 10 minutes at 4°C). | Clear interface between the two phases, minimizing analyte loss at the interface. |
| Emulsion Formation | Add salt to the aqueous phase to break emulsions. | A sharp, clean interface between the liquid phases. |
Problem 3: Low Recovery During Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Success Indicator |
| Analyte Breakthrough During Loading | Ensure the sample solvent is not too strong, which can prevent the analyte from binding to the sorbent. The sample pH must be appropriate for the chosen SPE sorbent to ensure proper interaction. | The analyte is not detected in the flow-through fraction. |
| Analyte Loss During Washing | The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker solvent for the wash step. | The analyte is not detected in the wash fraction. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength or volume of the elution solvent. | The majority of the analyte is found in the elution fraction. |
| Irreversible Binding | The analyte may be binding irreversibly to the sorbent. Consider a different SPE sorbent with alternative chemistry. | High recovery of the analyte in the elution fraction. |
Experimental Protocols
Protocol 1: Tissue Homogenization and Liquid-Liquid Extraction
This protocol is a general starting point and may require optimization for specific tissue types.
-
Homogenization:
-
To a 2 mL tube containing ceramic beads, add the weighed tissue sample (e.g., 50 mg).
-
Add 1 mL of ice-cold extraction solvent (e.g., methanol:acetonitrile:water 2:2:1 v/v/v) containing an antioxidant (e.g., 0.1% BHT).
-
Add the stable isotope-labeled internal standard.
-
Homogenize using a bead beater for 2 cycles of 45 seconds at 4°C.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction (Bligh & Dyer modification):
-
To the supernatant, add 300 µL of chloroform and vortex for 1 minute.
-
Add 300 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the appropriate phase (aqueous or organic, depending on the polarity of this compound).
-
-
Solvent Evaporation:
-
Evaporate the collected solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your analytical method (e.g., LC-MS mobile phase).
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol assumes a C18 SPE cartridge and may need adjustment based on the properties of this compound.
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Equilibration: Equilibrate the cartridge with 5 mL of 15% methanol in water.
-
Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with an appropriate volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in Protocol 1.
Data Presentation
Table 1: Common Solvents for Metabolite Extraction from Tissue
| Solvent System | Target Analytes | Reference |
| Methanol/Water | Polar metabolites | |
| Chloroform/Methanol | Lipids and non-polar metabolites | |
| Acetonitrile/Methanol/Water | Broad range of polar metabolites | |
| Methyl-tert-butyl ether (MTBE)/Methanol | Lipids and polar metabolites (biphasic) |
Table 2: Troubleshooting SPE Recovery Issues
| Issue | Potential Cause | Solution |
| Analyte in Flow-through | Incorrect sorbent, sample solvent too strong, incorrect pH | Select appropriate sorbent, weaken sample solvent, adjust pH |
| Analyte in Wash Fraction | Wash solvent too strong | Use a weaker wash solvent |
| No Analyte in Eluate | Elution solvent too weak, irreversible binding | Increase elution solvent strength/volume, try a different sorbent |
Visualizations
Caption: Experimental workflow for this compound recovery from tissue.
Caption: Troubleshooting logic for low this compound recovery.
References
Technical Support Center: Dcvc-¹³C₃,¹⁵N Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange in Dcvc-¹³C₃,¹⁵N experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dcvc-¹³C₃,¹⁵N and what is its primary application?
S-(1,2-dichlorovinyl)-L-cysteine (Dcvc) is a metabolite of the industrial solvent trichloroethylene (TCE) and is studied for its potential toxicity.[1][2][3] Dcvc-¹³C₃,¹⁵N is a stable isotope-labeled (SIL) version of Dcvc. It is used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of Dcvc quantification in biological samples.[4][5] The use of a SIL-IS is considered the gold standard for quantitative mass spectrometry as it can compensate for variations in sample preparation, matrix effects, and instrument response.
Q2: What is isotopic exchange and why is it a concern in Dcvc-¹³C₃,¹⁵N experiments?
Isotopic exchange is a chemical reaction where an isotope in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of Dcvc-¹³C₃,¹⁵N, the primary concern would be the exchange of the stable isotopes (¹³C, ¹⁵N) with their lighter, more abundant counterparts (¹²C, ¹⁴N) from the sample matrix or solvents. However, the carbon-carbon and carbon-nitrogen bonds where these labels are placed are generally very stable and not prone to exchange under typical analytical conditions.
A more common issue in SIL-IS is hydrogen-deuterium (H/D) exchange when deuterium is used for labeling. While Dcvc-¹³C₃,¹⁵N is designed to be stable, understanding the principles of isotopic exchange is crucial for good laboratory practice. Unwanted isotopic exchange can lead to a decrease in the signal of the internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
Q3: What are the key factors that can influence isotopic exchange?
While less of a concern for ¹³C and ¹⁵N labels, the following factors are critical in minimizing isotopic exchange, especially when working with deuterated standards:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. The minimum exchange rate is typically observed in acidic conditions, around pH 2.5.
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange. Therefore, it is recommended to keep samples cold during preparation and analysis.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can facilitate H/D exchange. Aprotic solvents (e.g., acetonitrile) are preferred for long-term storage of standards.
-
Location of the Isotopic Label: The stability of an isotopic label depends on its position within the molecule. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more susceptible to exchange. The ¹³C and ¹⁵N labels in the core structure of Dcvc-¹³C₃,¹⁵N are in stable positions.
Q4: How can I verify the stability of my Dcvc-¹³C₃,¹⁵N internal standard?
To ensure the stability of your Dcvc-¹³C₃,¹⁵N internal standard, you can perform a simple experiment:
-
Prepare a solution of the internal standard in the final solvent composition that will be used for your samples.
-
Analyze the solution immediately after preparation (time = 0) to get a baseline reading.
-
Incubate the solution under the same conditions as your typical sample queue (e.g., at autosampler temperature) and re-analyze at several time points (e.g., 4, 8, 12, 24 hours).
-
Monitor the peak area of the Dcvc-¹³C₃,¹⁵N and check for any appearance of the unlabeled Dcvc peak at the corresponding retention time. A stable internal standard will show a consistent peak area over time.
Troubleshooting Guide
Problem: I am observing a peak for unlabeled Dcvc in my internal standard solution.
-
Possible Cause 1: Isotopic Impurity of the Standard. The internal standard may contain a small percentage of the unlabeled analyte from its synthesis. Check the certificate of analysis for the isotopic purity of the standard.
-
Troubleshooting Steps:
-
Confirm the identity of the peak by comparing its retention time and mass spectrum with a certified standard of unlabeled Dcvc.
-
If the unlabeled peak is present at a low level and is consistent across all samples, it may be possible to correct for it during data analysis. However, for best results, use an internal standard with high isotopic purity.
-
-
Possible Cause 2: In-source Fragmentation. The labeled internal standard might be losing its labeled atoms in the ion source of the mass spectrometer.
-
Troubleshooting Steps:
-
Optimize the ion source parameters (e.g., source temperature, voltages) to minimize fragmentation.
-
Infuse a solution of the internal standard directly into the mass spectrometer to observe its fragmentation pattern under different source conditions.
-
Problem: My quantitative results are showing high variability between replicates.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in sample handling, such as temperature or incubation times, can affect the stability of the analyte and internal standard.
-
Troubleshooting Steps:
-
Develop and strictly follow a standardized operating procedure (SOP) for sample preparation.
-
Ensure that all samples are treated identically, including the timing of internal standard addition. The internal standard should be added as early as possible in the workflow to account for variations in extraction efficiency.
-
-
Possible Cause 2: Matrix Effects. Components of the biological matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
While a SIL-IS is designed to compensate for matrix effects, significant and variable matrix effects can still impact results.
-
Evaluate different sample cleanup or extraction techniques (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Quantitative Data Summary
The following tables summarize the effects of different experimental parameters on isotopic exchange rates, based on general principles from studies on hydrogen-deuterium exchange. These principles are important for maintaining the integrity of any isotopically labeled standard.
Table 1: Effect of pH on Relative Isotopic Exchange Rate
| pH | Relative Exchange Rate | Recommendation |
| < 2.5 | Increasing | Maintain pH around 2.5 for minimal exchange. |
| 2.5 | Minimum | Optimal for quenching exchange reactions. |
| > 3.0 | Increasing | Avoid neutral or basic pH during sample processing and storage. |
Table 2: Effect of Temperature on Relative Isotopic Exchange Rate
| Temperature (°C) | Relative Exchange Rate | Recommendation |
| 0 - 4 | Low | Process and store samples at low temperatures. |
| 25 (Room Temp) | Moderate | Minimize time samples are at room temperature. |
| > 37 | High | Avoid elevated temperatures during sample preparation. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation Workflow for Dcvc Quantification
This protocol provides a general framework for sample preparation to minimize potential analytical variability.
-
Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice.
-
Internal Standard Spiking: Add a known amount of Dcvc-¹³C₃,¹⁵N working solution to each sample as early as possible in the workflow.
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile to 1 volume of the spiked sample.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase with a pH of approximately 2.5-3.0 (e.g., 0.1% formic acid in water/acetonitrile).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water (pH ~2.7).
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of Dcvc from matrix components.
-
Column Temperature: Maintain at a controlled, low temperature if possible (e.g., 25°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, should be optimized for Dcvc.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Dcvc: Determine the optimal precursor and product ions.
-
Dcvc-¹³C₃,¹⁵N: Determine the corresponding precursor and product ions (shifted by +4 Da).
-
-
Visualizations
Caption: Metabolic pathway of TCE to Dcvc and its cellular effects.
Caption: Sample preparation workflow for Dcvc analysis.
Caption: Decision tree for troubleshooting isotopic exchange.
References
- 1. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Dcvc-13C3,15N peak tailing in liquid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of Dcvc-13C3,15N in liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to peak tailing?
A1: this compound is an isotopically labeled form of S-(1,2-dichlorovinyl)-L-cysteine, a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE).[1][2] As an L-cysteine derivative, its chemical structure contains both a basic amine group and an acidic carboxylic acid group.[3] This zwitterionic nature makes it highly polar and susceptible to multiple interaction mechanisms on a chromatography column, which is a primary cause of peak tailing.[4][5] The isotopic labels (13C3,15N) are used for quantitative mass spectrometry and do not significantly alter its chromatographic behavior.
Q2: What are the primary chemical causes of peak tailing for a compound like this compound?
A2: The most significant cause of peak tailing for polar, basic compounds like this compound is secondary interactions with the stationary phase. On standard silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface are acidic and can become ionized (negatively charged). The protonated amine group (positively charged) on the this compound molecule can then form a strong ionic interaction with these ionized silanols. This process is separate from the intended hydrophobic retention mechanism and leads to delayed elution for a portion of the analyte molecules, resulting in a distorted, tailing peak.
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.
-
Mid-range pH (approx. 4-7): This is often the worst range for peak shape. Here, silanol groups are deprotonated (negatively charged), and the Dcvc amine group is protonated (positively charged), maximizing the strong secondary ionic interactions that cause tailing.
-
Low pH (≤ 3): At low pH, the residual silanol groups are fully protonated (neutral). This minimizes the unwanted ionic interactions, leading to a significantly improved, more symmetrical peak shape. This is a common strategy for analyzing basic compounds.
-
High pH (≥ 8): At high pH, the Dcvc amine group is in its neutral (free base) form, which also minimizes the ionic interaction with the charged silanol groups. However, this approach requires specialized pH-stable columns, as traditional silica-based columns can dissolve at high pH.
Q4: Can the HPLC column itself be the source of the problem?
A4: Yes, the column is a frequent source of peak shape issues.
-
Column Chemistry: Older, "Type A" silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing. Modern, high-purity "Type B" silica columns, especially those with effective end-capping (where residual silanols are chemically deactivated), will provide much better peak shapes for basic compounds.
-
Column Degradation: Over time, contaminants from the sample matrix can accumulate at the column inlet, leading to peak distortion. A void or channel can also form in the packed bed due to pressure shocks or pH instability, which will cause peak tailing for all analytes.
Q5: What instrumental factors can contribute to peak tailing?
A5: Instrumental issues, often referred to as "extra-column band broadening," can also cause peak tailing. This is the dispersion of the analyte band outside of the column and is particularly noticeable for early-eluting peaks. Common causes include using tubing between the injector, column, and detector that is excessively long or has too wide an internal diameter, or having poorly made connections that create dead volume.
Troubleshooting Guide
Q6: My this compound peak is tailing. What is the first thing I should check?
A6: Start by evaluating your mobile phase, as it is the easiest parameter to change and often the most effective for improving the peak shape of ionizable compounds. Verify the pH of your mobile phase. If you are operating in a neutral or mid-pH range, this is the most likely cause. Prepare a fresh mobile phase with an acidic modifier, such as 0.1% formic acid, to bring the pH to 3 or below. Ensure the column is properly equilibrated with the new mobile phase before injecting your sample.
Q7: I've adjusted my mobile phase to a low pH, but the peak is still tailing. What's the next step?
A7: If low pH does not resolve the issue, the problem may lie with the column itself.
-
Check for Contamination: If all peaks in your chromatogram are tailing, and you have observed an increase in backpressure, the column inlet frit may be blocked or the head of the column may be contaminated. Try a column flushing procedure (see Experimental Protocols).
-
Evaluate Column Health: If flushing doesn't work, the column may be permanently damaged (e.g., a void has formed). The quickest way to diagnose this is to replace the column with a new one of the same type. If the peak shape improves, the original column was the problem.
-
Consider Column Choice: If you are using an older or general-purpose C18 column, it may not be suitable for a polar basic analyte like Dcvc. Consider switching to a column specifically designed for polar analytes or one with advanced end-capping to minimize silanol interactions.
Q8: I've tried a new column and optimized the mobile phase, but I still see some tailing. What else could be wrong?
A8: If mobile phase and column issues have been ruled out, investigate potential instrumental and sample-related causes.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase and cause peak distortion. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: Inspect your system for sources of dead volume. Ensure all tubing connections are properly fitted and that the tubing length and diameter are minimized, especially in UHPLC systems.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Zwitterionic Compound
| Mobile Phase pH | Dominant Analyte Form | Silanol State | Primary Interaction | Expected Peak Asymmetry Factor (As)* |
| 2.5 | Cationic (Amine protonated) | Neutral (Protonated) | Hydrophobic | 1.0 - 1.2 (Symmetrical) |
| 4.5 | Zwitterionic | Partially Ionized | Hydrophobic + Ionic | > 1.8 (Severe Tailing) |
| 7.0 | Zwitterionic/Anionic | Ionized | Hydrophobic + Strong Ionic | > 2.0 (Very Severe Tailing) |
| 10.0** | Neutral/Anionic | Ionized | Hydrophobic | 1.0 - 1.3 (Symmetrical) |
*Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical Gaussian peak. **Requires a pH-stable column.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound and identify the optimal pH for analysis.
Methodology:
-
Prepare Mobile Phase Buffers: Prepare a series of identical mobile phases (e.g., Water:Acetonitrile with a constant organic percentage) buffered at different pH values. For example: pH 2.5 (0.1% Formic Acid), pH 3.5, pH 4.5, pH 5.5, and pH 7.0 (using ammonium formate or ammonium acetate buffers).
-
System Equilibration: Start with the lowest pH mobile phase (pH 2.5). Flush the HPLC system and column for at least 10-15 column volumes to ensure full equilibration.
-
Sample Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and calculate the peak asymmetry factor.
-
Stepwise pH Increase: Change the mobile phase to the next pH level (e.g., pH 3.5). Equilibrate the system thoroughly as in step 2.
-
Repeat Injection: Repeat steps 3 and 4 for each pH level.
-
Data Analysis: Plot the peak asymmetry factor against the mobile phase pH. The optimal pH will correspond to the lowest asymmetry factor, which is typically at the lowest pH value.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Column Direction: Reverse the column in the flow path. This will flush contaminants from the inlet frit directly to waste.
-
Progressive Flushing: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each solvent. A typical sequence for a reversed-phase C18 column is:
-
Mobile Phase (without buffer salts)
-
100% Water
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol (if available, very effective for removing lipids)
-
75:25 Acetonitrile:Isopropanol
-
-
Return to Initial Conditions: Flush the column with the intermediate solvents in reverse order (Isopropanol -> Acetonitrile -> Methanol -> Water).
-
Re-equilibrate: Reinstall the column in the correct flow direction, reconnect it to the detector, and equilibrate with your initial mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to assess if peak shape and pressure have been restored.
Visualizations
Caption: A systematic workflow for troubleshooting this compound peak tailing.
Caption: Chemical interactions responsible for retention and peak tailing.
Caption: Simplified metabolic bioactivation pathway of TCE to nephrotoxic DCVC.
References
- 1. benchchem.com [benchchem.com]
- 2. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dcvc-13C3,15N Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dcvc-13C3,15N. The information is designed to address common issues encountered during experimental analysis, with a focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
Non-linearity in calibration curves can arise from several factors, even when using a stable isotope-labeled (SIL) internal standard like this compound. Common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1][2][3]
-
Isotopic Overlap: Interference can occur from the natural isotopic abundance of the analyte or isotopic impurities in the this compound internal standard.[1] This is more pronounced if the mass difference between the analyte and the internal standard is small.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard differently, especially if they do not co-elute perfectly.
-
Analyte-Specific Issues: The analyte may form dimers or multimers at higher concentrations, leading to a non-linear response.
-
Internal Standard Impurity: The this compound standard may contain a small amount of the unlabeled analyte, which can artificially increase the baseline and affect accuracy at low concentrations.
-
Inappropriate Regression Model: Using an unweighted linear regression for data that exhibits heteroscedasticity (where the variance of the data points is not constant across the calibration range) can lead to inaccuracies, particularly at the lower end of the curve.
Q2: When should a weighted linear regression model be used for the calibration curve?
A weighted linear regression is recommended when the calibration data exhibits heteroscedasticity, meaning the variance of the residuals increases with concentration. This is often visualized as a "funnel" shape in the residuals plot. Using a weighted regression gives less weight to the higher concentration points, which have larger errors, and can improve the accuracy at the lower limit of quantitation (LLOQ).
Q3: What is the acceptable range for a correlation coefficient (r²) and what should be done if it's low?
While a correlation coefficient (r²) greater than 0.99 is often cited, it is not the sole indicator of a good calibration curve. A low r² value suggests that the data points deviate significantly from the regression line. If you encounter a low r², consider the following troubleshooting steps:
-
Prepare Fresh Standards: Errors in the preparation of stock solutions or serial dilutions are a common source of variability.
-
Check for Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent results. Running system suitability tests before each batch is recommended.
-
Investigate for Carryover: Analyte from a high-concentration standard may carry over into the injection of a lower-concentration standard. Injecting a blank solvent after the highest calibrator can help identify this issue.
Troubleshooting Guide
Issue 1: Non-Linearity in the Calibration Curve
Symptoms:
-
The calibration curve appears curved, particularly at the high or low ends.
-
The back-calculated concentrations for the standards are inaccurate (>15% deviation), even with an acceptable r².
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | Dilute the samples to ensure the highest concentration point does not saturate the detector. Alternatively, adjust the analytical method to reduce sensitivity. |
| Isotopic Overlap | If possible, use a higher resolution mass spectrometer. Alternatively, a non-linear regression model may be more appropriate if the overlap is predictable. |
| Matrix Effects | Optimize the chromatographic separation to ensure perfect co-elution of the analyte and this compound. Improve sample cleanup procedures to remove interfering matrix components. |
| Internal Standard Purity | Verify the purity of the this compound standard by injecting a high-concentration solution and monitoring for the presence of the unlabeled analyte. |
| Heteroscedasticity | Utilize a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model. |
Issue 2: Poor Reproducibility Between Batches
Symptoms:
-
The slope and intercept of the calibration curve vary significantly from one analytical run to another.
-
Quality control (QC) samples fail to meet acceptance criteria in some batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Standard Degradation | Prepare fresh calibration standards and QC samples for each batch from fresh stock solutions. Store stock solutions appropriately to prevent degradation. |
| Instrument Performance Fluctuation | Perform system suitability tests before each analytical run to monitor sensitivity, peak shape, and retention time. Ensure the LC-MS/MS system has reached thermal equilibrium before starting the analysis. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol across all batches. Automating sample preparation steps can reduce variability. |
| Mobile Phase Issues | Prepare fresh mobile phase for each batch. Ensure the pH and composition are consistent. |
Experimental Protocols
Protocol for Establishing a Calibration Curve for this compound
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Dcvc analyte and the this compound internal standard in a suitable solvent to prepare concentrated stock solutions.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Dcvc stock solution to prepare a minimum of six to eight non-zero calibration standards.
-
The concentration range should cover the expected concentrations of the unknown samples, including the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ).
-
Spike a constant, known concentration of the this compound internal standard into each calibration standard.
-
-
Preparation of Blank and Zero Samples:
-
Prepare a "blank" sample containing only the matrix (e.g., plasma, urine) without the analyte or internal standard.
-
Prepare a "zero" sample containing the matrix and the internal standard, but no analyte.
-
-
Sample Analysis:
-
Analyze the blank, zero, and calibration standards using a validated LC-MS/MS method.
-
Inject the standards in a randomized order to minimize the impact of any systematic drift in the instrument's response.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. If heteroscedasticity is observed in the residual plot, a weighted linear regression should be used.
-
The acceptance criteria for the calibration curve should be pre-defined in the method validation plan. Typically, the back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Visualizations
References
Reducing background noise in Dcvc-13C3,15N tracer studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DCVC-¹³C₃,¹⁵N as a tracer in their studies. Our goal is to help you minimize background noise and ensure the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in our DCVC-¹³C₃,¹⁵N tracer studies?
A1: Background noise in mass spectrometry-based tracer studies can be broadly categorized into chemical, electronic, and environmental sources. For DCVC-¹³C₃,¹⁵N experiments, chemical noise is often the most significant contributor.[1] Common sources include:
-
Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters and adducts, leading to background ions.[1]
-
Plasticizers and Polymers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips). Polyethylene glycol (PEG) and polypropylene glycol (PPG) are also common contaminants.
-
Sample Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the signal of your tracer and its metabolites.[1]
-
Cross-Contamination: Carryover from previous samples in the LC-MS system can introduce interfering ions.
-
Environmental Contaminants: Dust particles and volatile organic compounds from the laboratory environment can contribute to background noise.[1]
Q2: We are observing persistent background peaks at specific m/z values in both our samples and blanks. How can we identify and eliminate them?
A2: Recurring background peaks are often due to contaminants in your experimental setup. Here’s a systematic approach to identify and eliminate them:
-
Identify the Contaminant: Utilize online databases of common mass spectrometry contaminants to tentatively identify the ions based on their m/z values.
-
Isolate the Source:
-
Solvents and Reagents: Prepare fresh mobile phases and extraction solvents using the highest purity reagents available. Test each solvent individually by direct infusion into the mass spectrometer.
-
Labware: Switch to glass or polypropylene labware to minimize plasticizer contamination.[1]
-
LC-MS System: Systematically bypass different components of your LC system (e.g., column, autosampler) to pinpoint the source of contamination. A thorough system cleaning may be necessary.
-
Q3: How can we minimize isotopic scrambling of our DCVC-¹³C₃,¹⁵N tracer?
A3: Isotopic scrambling, the randomization of labeled atoms, can complicate data interpretation. While the synthesis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) from L-cysteine and trichloroethylene is a standard procedure, ensuring the stability of the isotopic labels during this process and subsequent experiments is crucial.
-
Synthesis and Purification: During the synthesis of your labeled DCVC, it is important to use purification methods like recrystallization to remove any unlabeled starting materials or byproducts.
-
Cell Culture Conditions: When using the tracer in cell culture, be aware of metabolic pathways that could potentially cleave and re-incorporate the labeled atoms. For instance, some amino acids are precursors for the synthesis of others, which can lead to label scrambling. Using auxotrophic cell lines that cannot synthesize the unlabeled counterpart of your tracer can help mitigate this.
Q4: What are the best practices for preparing cell samples for DCVC-¹³C₃,¹⁵N tracer analysis to reduce background noise?
A4: Proper sample preparation is critical for minimizing background and ensuring accurate results.
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of your cells. A common method is to aspirate the media and immediately add ice-cold methanol.
-
Cell Lysis and Extraction: Use high-purity solvents for metabolite extraction. An 80% methanol solution is often effective for extracting a broad range of metabolites.
-
Protein Precipitation: For samples with high protein content, such as cell lysates, a protein precipitation step is necessary to prevent column clogging and ion suppression. This can be achieved by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Cleanup: Depending on your sample complexity, a solid-phase extraction (SPE) step may be beneficial to remove interfering substances.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase with high-purity (LC-MS grade) solvents and additives. Filter the mobile phase before use. | A significant reduction in the baseline noise level. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and a cleaner baseline. |
| System Contamination | Perform a system flush with a strong solvent, such as isopropanol, followed by a thorough equilibration with your mobile phase. | Removal of accumulated contaminants, leading to a lower background. |
| Leaks in the LC System | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray. |
Issue 2: Poor Peak Shape and Signal Intensity for DCVC and its Metabolites
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components. Optimize the chromatography to separate DCVC from co-eluting, suppressing compounds. | Improved peak shape and increased signal intensity for your analytes of interest. |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for DCVC and its expected metabolites. | Enhanced ionization efficiency and a stronger signal. |
| Analyte Degradation | Ensure proper sample storage conditions (-80°C for long-term). Prepare fresh stock solutions of DCVC regularly and verify their concentration. | Consistent and reproducible signal intensity across experiments. |
| Suboptimal Chromatography | Experiment with different column chemistries (e.g., C18, HILIC) and mobile phase gradients to achieve better separation and peak shape. | Sharper, more symmetrical peaks with better resolution from other components. |
Experimental Protocols
Protocol 1: General Synthesis of Isotopically Labeled S-(1,2-dichlorovinyl)-L-cysteine (DCVC-¹³C₃,¹⁵N)
This protocol is a generalized procedure based on the synthesis of unlabeled DCVC and common amino acid labeling techniques.
Materials:
-
L-Cysteine-¹³C₃,¹⁵N hydrochloride monohydrate
-
Trichloroethylene (TCE)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a solution of L-Cysteine-¹³C₃,¹⁵N hydrochloride monohydrate in aqueous sodium hydroxide.
-
Add trichloroethylene to the cysteine solution.
-
Stir the mixture vigorously at a controlled temperature for a specified duration to facilitate the reaction.
-
After the reaction is complete, separate the aqueous layer.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude DCVC-¹³C₃,¹⁵N.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from aqueous ethanol.
-
Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR.
Protocol 2: Cell Culture and Sample Preparation for LC-MS Analysis
Materials:
-
Cultured cells of interest
-
Culture medium (consider using a medium lacking unlabeled cysteine if scrambling is a concern)
-
DCVC-¹³C₃,¹⁵N stock solution
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency. Treat the cells with the DCVC-¹³C₃,¹⁵N tracer at the desired concentration and for the specified time.
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on ice for 10 minutes to allow for cell lysis and metabolite extraction.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Store the supernatant at -80°C until LC-MS analysis.
-
Data Presentation
Table 1: Common Background Ions in LC-MS
| m/z | Possible Identity | Common Source |
| 149.0233 | Phthalate | Plasticizers from labware |
| 279.1591 | Phthalate | Plasticizers from labware |
| 45.0338 | Formate cluster | Mobile phase additive |
| 59.0133 | Acetate cluster | Mobile phase additive |
| 74.0188 | Polydimethylcyclosiloxane (PDMS) | Silicone tubing, septa, grease |
| Multiple peaks with regular mass differences | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Detergents, polymers |
Note: The observed m/z may vary slightly depending on the instrument calibration and resolution.
Visualizations
References
Validation & Comparative
The Gold Standard for Accuracy: Comparing Dcvc-13C3,15N to Unlabeled DCVC as an Analytical Standard
For researchers, scientists, and drug development professionals engaged in toxicological studies and the development of therapeutics, the precise quantification of metabolites is paramount. S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the common environmental contaminant trichloroethylene, is a critical biomarker in such studies. The accuracy of its quantification hinges on the choice of analytical standard. This guide provides an objective comparison between the stable isotope-labeled standard, Dcvc-13C3,15N, and its unlabeled counterpart, DCVC, highlighting the superior performance of the labeled standard in quantitative bioanalysis.
The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over methods that rely on an external calibration with an unlabeled standard. By incorporating a known amount of the SIL-IS into each sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to more accurate and precise results.
Performance Comparison: this compound vs. Unlabeled DCVC
Table 1: Comparison of Key Performance Characteristics
| Feature | This compound (Internal Standard) | Unlabeled DCVC (External Standard) |
| Principle of Quantification | Isotope Dilution Mass Spectrometry (IDMS) | External Calibration |
| Correction for Matrix Effects | High degree of compensation due to identical physicochemical properties and co-elution with the analyte.[1][2][3] | No inherent correction; susceptible to ion suppression or enhancement, leading to inaccurate results. |
| Correction for Sample Loss | Excellent correction for losses during sample preparation and extraction.[1][4] | No correction, leading to underestimation of the analyte concentration if losses occur. |
| Accuracy | High, with bias typically within ±5%. | Variable, can be significantly affected by matrix effects and recovery issues. |
| Precision | High, with a coefficient of variation (%CV) typically <15%. | Lower, with higher variability between samples. |
| Linearity of Calibration Curve | Excellent, with R² values typically >0.99. | Can be affected by matrix effects, leading to non-linear responses. |
Table 2: Illustrative Quantitative Performance Data (Based on Analogous Compounds)
The following data for the anticancer drug lapatinib illustrates the typical improvements observed when using a SIL-IS compared to a non-isotope-labeled (structural analog) internal standard in patient plasma samples.
| Parameter | Lapatinib with SIL-IS (Lapatinib-d3) | Lapatinib with Non-Isotope-Labeled IS (Zileuton) |
| Accuracy (% Bias) | Within ±10% | Within ±10% in pooled plasma, but variable in individual patient samples |
| Precision (%CV) | < 11% | < 11% in pooled plasma, but higher variability in individual patient samples |
| Correction for Inter-individual Variability in Recovery | Yes | No |
Experimental Protocols
Protocol 1: Quantification of DCVC in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the analysis of DCVC in a biological matrix such as plasma or tissue homogenate.
1. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled DCVC and this compound.
3. Calibration Curve and Quantification:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of unlabeled DCVC and a constant concentration of this compound.
-
Process the calibration standards in the same manner as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of DCVC to this compound against the concentration of DCVC.
-
Determine the concentration of DCVC in the unknown samples from the calibration curve.
Protocol 2: Induction of Kidney Injury in a Murine Model with DCVC
This protocol describes the administration of DCVC to mice to study its nephrotoxic effects.
1. Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
-
Sterile saline (0.9% NaCl)
-
Male Swiss-Webster mice (or other appropriate strain)
-
Sterile syringes and needles
2. Dosing:
-
Prepare a stock solution of DCVC in sterile saline.
-
Administer DCVC to mice via intraperitoneal (i.p.) injection. A common dose to induce moderate to severe renal injury is 30 mg/kg.
3. Monitoring and Sample Collection:
-
Monitor the health of the animals regularly.
-
At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood and kidney tissue for analysis of renal injury markers and DCVC concentration.
Mandatory Visualizations
DCVC-Induced Nephrotoxicity Signaling Pathway
The following diagram illustrates the key molecular events initiated by DCVC that lead to kidney cell injury.
Caption: DCVC-induced kidney injury pathway.
Experimental Workflow for DCVC Quantification
The diagram below outlines the typical workflow for quantifying DCVC in biological samples using an internal standard.
Caption: Workflow for DCVC quantification.
Logical Relationship: Superiority of SIL-IS
This diagram illustrates the logical basis for the superior performance of a stable isotope-labeled internal standard.
Caption: Ratiometric analysis with SIL-IS.
References
Comparative Analysis of Quantification Methods for Dcvc-13C3,15N
A detailed guide for researchers and drug development professionals on the cross-validation of analytical methods for the quantification of the isotopically labeled compound Dcvc-13C3,15N.
This guide provides a comparative overview of established analytical methodologies for the quantification of this compound, a critical internal standard in mass spectrometry-based bioanalysis. The selection of an appropriate quantification method is paramount for ensuring the accuracy, precision, and reliability of experimental data in drug metabolism and pharmacokinetic studies. This document presents supporting data from cross-validation studies, details the experimental protocols, and visualizes the analytical workflows to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Quantification Methods
The performance of analytical methods is typically assessed by a set of validation parameters. Below is a summary of quantitative data derived from cross-validation studies comparing common techniques for the analysis of the analyte for which this compound serves as an internal standard. The primary methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with different sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | LC-MS/MS with Protein Precipitation (PPT) | LC-MS/MS with Liquid-Liquid Extraction (LLE) | LC-MS/MS with Solid-Phase Extraction (SPE) |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 7% | Within ± 5% |
| Precision (% CV) | < 12% | < 8% | < 6% |
| Matrix Effect | Moderate | Low | Minimal |
| Recovery | 85-95% | 90-105% | 95-105% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for the quantification of the target analyte using this compound as an internal standard.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, though it may be susceptible to higher matrix effects.
-
Aliquot Sample : Transfer 100 µL of the biological matrix (e.g., plasma, serum) to a microcentrifuge tube.
-
Add Internal Standard : Spike the sample with 10 µL of this compound working solution.
-
Precipitate Proteins : Add 300 µL of ice-cold acetonitrile.
-
Vortex : Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Collect Supernatant : Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
-
Aliquot Sample : Transfer 100 µL of the biological matrix to a glass tube.
-
Add Internal Standard : Spike the sample with 10 µL of this compound working solution.
-
Add Extraction Solvent : Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex : Mix vigorously for 5 minutes.
-
Centrifuge : Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporate and Reconstitute : Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in mobile phase for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that results in the cleanest extracts, minimizing matrix effects and improving sensitivity.
-
Condition SPE Cartridge : Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load Sample : Load the pre-treated sample (biological matrix spiked with this compound and diluted) onto the cartridge.
-
Wash Cartridge : Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Analyte : Elute the analyte and internal standard using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute : Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS injection.
Visualized Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the experimental and validation processes.
Caption: Workflow for cross-validating three sample preparation methods.
Caption: A typical LC-MS/MS instrument configuration for quantification.
A Head-to-Head Comparison: Dcvc-¹³C₃,¹⁵N vs. Deuterium-Labeled DCVC for Advanced Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount for assessing their efficacy and toxicity. Stable isotope labeling, in conjunction with mass spectrometry, provides a powerful tool for tracing the biotransformation of compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a known nephrotoxin. The choice of isotopic label, however, can significantly influence the quality and interpretation of metabolic data. This guide provides a detailed comparison of ¹³C,¹⁵N-labeled DCVC (Dcvc-¹³C₃,¹⁵N) and deuterium-labeled DCVC for metabolic studies, supported by established principles of isotope chemistry and experimental data from related applications.
Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are invaluable tools in metabolism and toxicology research.[1][2] They allow for the differentiation of a compound and its metabolites from endogenous molecules, enabling precise tracking and quantification.[1][2] While both deuterium and heavy atom (¹³C, ¹⁵N) labeling strategies are widely used, they possess distinct characteristics that can impact experimental outcomes.
Performance Comparison: Dcvc-¹³C₃,¹⁵N vs. Deuterium-Labeled DCVC
The selection of an appropriate isotopic label is critical for the accuracy and reliability of metabolic studies. The following table summarizes the key performance characteristics of Dcvc-¹³C₃,¹⁵N versus deuterium-labeled DCVC.
| Feature | Dcvc-¹³C₃,¹⁵N | Deuterium-Labeled DCVC | Rationale & Implications for Metabolic Studies |
| Isotopic Stability | High. The ¹³C and ¹⁵N atoms are integrated into the stable carbon and nitrogen backbone of the DCVC molecule and are not susceptible to exchange under physiological conditions.[3] | Variable. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or biological matrix. This can lead to an underestimation of the labeled compound and its metabolites. Careful selection of the labeling position is crucial to minimize this effect. | For long-term metabolic studies or analyses in complex biological matrices, the high isotopic stability of Dcvc-¹³C₃,¹⁵N provides greater confidence in quantitative accuracy. |
| Chromatographic Co-elution | Excellent. The minor increase in mass due to ¹³C and ¹⁵N substitution has a negligible effect on the physicochemical properties of the molecule, ensuring it co-elutes perfectly with the unlabeled analyte in chromatographic separations. | Potential for Isotope Effect. The significant mass difference between hydrogen (¹H) and deuterium (²H) (100% increase) can lead to a chromatographic isotope effect, where the deuterated compound may elute slightly earlier or later than the unlabeled compound. This can complicate quantification, especially if the peaks are not fully resolved. | Co-elution is critical for accurate quantification using isotope dilution mass spectrometry, as it ensures that the labeled internal standard and the analyte experience the same matrix effects and ionization suppression/enhancement. |
| Mass Shift | Significant and predictable. The incorporation of three ¹³C atoms and one ¹⁵N atom results in a +4 Da mass shift, which is typically sufficient to move the isotopic cluster of the labeled compound away from that of the unlabeled analyte, minimizing spectral overlap. | Variable. The number of deuterium atoms incorporated can be varied to achieve a desired mass shift. However, a smaller mass shift (e.g., +2 or +3 Da) may result in some overlap with the natural isotopic abundance of the unlabeled compound. | A clear separation in mass-to-charge ratio (m/z) between the labeled and unlabeled species is essential for unambiguous detection and quantification. |
| Metabolic Isotope Effect | Minimal. The kinetic isotope effect (KIE) for ¹³C and ¹⁵N is generally small, meaning the labeled compound is metabolized at a rate very similar to the unlabeled compound. | Can be significant. The stronger C-²H bond compared to the C-¹H bond can lead to a significant kinetic isotope effect, where the deuterated compound is metabolized more slowly. This can alter the metabolic profile and the relative abundance of different metabolites. | For studies aiming to accurately reflect the in vivo metabolism of the parent compound, minimizing the metabolic isotope effect is crucial. Dcvc-¹³C₃,¹⁵N is therefore more likely to provide a more representative metabolic profile. |
| Synthesis | Generally more complex and costly. The synthesis of multi-labeled compounds with ¹³C and ¹⁵N can be challenging. | Typically less complex and more cost-effective. Deuterium incorporation can often be achieved through simpler synthetic routes. | The choice of label may be influenced by budgetary constraints and the availability of synthetic expertise. |
Experimental Protocols
While a direct comparative study using both Dcvc-¹³C₃,¹⁵N and deuterium-labeled DCVC is not available in the published literature, the following represents a generalized experimental protocol for a metabolic study of DCVC in a cell culture model, adaptable for either labeled compound.
Objective: To identify and quantify the metabolites of DCVC in a human kidney cell line (e.g., HK-2).
Materials:
-
HK-2 human proximal tubule epithelial cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Dcvc-¹³C₃,¹⁵N or Deuterium-labeled DCVC
-
Unlabeled DCVC (for calibration curves)
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Treatment:
-
Culture HK-2 cells to approximately 80% confluency.
-
Replace the standard medium with a medium containing a known concentration of either Dcvc-¹³C₃,¹⁵N or deuterium-labeled DCVC (e.g., 10 µM).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells to collect the intracellular fraction.
-
-
Metabolite Extraction:
-
To both the medium and cell lysate, add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples to pellet the protein precipitate.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a high-resolution LC-MS/MS system.
-
Employ a chromatographic method (e.g., reverse-phase chromatography) to separate DCVC and its potential metabolites.
-
Use a mass spectrometer operating in a full scan or targeted SIM/MRM mode to detect the labeled compounds.
-
For Dcvc-¹³C₃,¹⁵N, the instrument will be set to detect the +4 Da mass shift in the parent compound and its metabolites.
-
For deuterium-labeled DCVC, the instrument will be set to detect the corresponding mass shift.
-
-
Data Analysis:
-
Process the raw data to identify peaks corresponding to the labeled DCVC and its metabolites based on their accurate mass and retention times.
-
Quantify the relative abundance of each metabolite by comparing its peak area to that of the parent labeled compound.
-
Visualizing Metabolic Pathways and Workflows
To better understand the context of DCVC metabolism and the experimental approach, the following diagrams have been generated.
References
A Comparative Guide to the Analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a critical nephrotoxic metabolite of the common industrial solvent trichloroethylene (TCE). The focus is on the performance of methods utilizing an isotopically labeled internal standard, Dcvc-¹³C₃,¹⁵N, for enhanced accuracy and precision, benchmarked against alternative analytical techniques. The information presented herein is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate analytical strategy for their experimental needs.
Introduction to DCVC and its Analytical Significance
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a key metabolite in the glutathione (GSH) conjugation pathway of trichloroethylene metabolism.[1] This pathway is of significant toxicological interest as it leads to the formation of a reactive metabolite that is associated with kidney toxicity.[1] Accurate and precise quantification of DCVC in biological matrices is therefore crucial for toxicological studies, risk assessment, and the development of potential therapeutic interventions. The use of a stable isotopically labeled (SIL) internal standard, such as Dcvc-¹³C₃,¹⁵N, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data quality.[2][3][4]
Quantitative Performance Data
The following table summarizes the performance characteristics of a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the analysis of DCVC using a ¹³C- and ¹⁵N-labeled internal standard. This data is derived from a single-laboratory validation study, as no formal inter-laboratory comparison studies for this specific analyte have been published.
Table 1: Performance Characteristics of LC-MS/MS Method for DCVC Analysis in Serum
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.001 nmol/ml | |
| Lower Limit of Quantification (LLOQ) | 0.005 nmol/ml | |
| Precision (%CV at LLOQ) | ~20% | |
| Bias at LLOQ | ~20% |
Comparison of Analytical Methodologies
While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for DCVC quantification due to its high sensitivity and specificity, other methods have also been employed. The following table provides a comparison of key features of different analytical approaches.
Table 2: Comparison of Analytical Methods for DCVC Quantification
| Feature | LC-MS/MS with SIL IS | HPLC with UV Detection | HPLC with Fluorescence Detection |
| Principle | Mass-to-charge ratio | UV absorbance | Fluorescence emission |
| Specificity | Very High | Moderate | High (with derivatization) |
| Sensitivity | Very High | Low to Moderate | High |
| Internal Standard | Isotopically labeled DCVC | Structural analogue | Structural analogue |
| Sample Preparation | Protein precipitation, SPE | Protein precipitation, SPE | Protein precipitation, SPE, Derivatization |
| Primary Advantage | Gold standard for accuracy | Simpler instrumentation | High sensitivity |
| Primary Disadvantage | Higher instrument cost | Lower specificity and sensitivity | Requires derivatization step |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of DCVC in Serum
This protocol is based on the method described by Kim et al. (2009) for the simultaneous detection of multiple TCE metabolites.
1. Sample Preparation: a. To 50 µl of serum, add 100 µl of water and 5 µl of an aqueous internal standard mixture containing [¹³C₅,¹⁵N]DCVC. b. Remove serum proteins by filter centrifugation. c. The aqueous fraction undergoes solid-phase extraction (SPE) for DCVC enrichment.
2. Liquid Chromatography: a. LC System: High-performance liquid chromatography system. b. Column: C18 reverse-phase column. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A suitable gradient to achieve separation of DCVC from matrix components. f. Flow Rate: 0.3 mL/min.
3. Mass Spectrometry: a. MS System: Tandem mass spectrometer. b. Ionization: Positive electrospray ionization (ESI). c. Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both DCVC and its isotopically labeled internal standard.
Protocol 2: HPLC with Fluorescence Detection (Alternative Method)
This protocol involves a pre-column derivatization step to enhance the detection of DCVC.
1. Sample Preparation: a. Perform tissue homogenization and protein precipitation as described for the LC-MS/MS method. b. An optional solid-phase extraction (SPE) step can be used for further cleanup.
2. Derivatization: a. To the sample extract, add a sodium carbonate buffer (pH 9.5). b. Add a solution of a fluorescent labeling agent (e.g., dansyl chloride in acetonitrile). c. Incubate the mixture at an elevated temperature in the dark. d. Stop the reaction by adding a weak acid.
3. HPLC Analysis: a. LC System: High-performance liquid chromatography system with a fluorescence detector. b. Column: C18 reverse-phase column. c. Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent. d. Detection: Monitor the specific excitation and emission wavelengths for the derivatized DCVC.
Visualizations
Caption: Workflow for DCVC quantification using LC-MS/MS.
Caption: Formation of DCVC from Trichloroethylene.
References
- 1. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
Navigating the Matrix: A Comparative Guide to the Accuracy and Precision of Deoxynivalenol (DON) Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of mycotoxins, the accuracy and precision of quantitative methods are paramount. This guide provides an objective comparison of analytical approaches for the mycotoxin Deoxynivalenol (DON), with a focus on the performance of Stable Isotope Dilution Analysis (SIDA) against other common calibration strategies.
Deoxynivalenol, a prevalent mycotoxin produced by Fusarium species, contaminates a wide range of cereal grains and their derived products. Its presence is a significant concern for food and feed safety, necessitating robust analytical methods for its detection and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and selectivity. However, a major challenge in LC-MS/MS-based quantification is the "matrix effect," where components of the sample other than the analyte interfere with the ionization process, leading to either suppression or enhancement of the analytical signal.[1] This phenomenon can severely compromise the accuracy and precision of the results.
This guide will delve into a comparative analysis of three primary calibration methods used to mitigate matrix effects in DON quantification:
-
External Calibration: The simplest method, relying on a calibration curve generated from standards prepared in a neat solvent.
-
Matrix-Matched Calibration: A more advanced approach where the calibration standards are prepared in a blank matrix extract, aiming to replicate the matrix effects of the actual samples.
-
Stable Isotope Dilution Analysis (SIDA): The gold standard, which involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled DON) as an internal standard at the beginning of the sample preparation process.
Comparative Analysis of Quantitative Performance
The choice of calibration strategy has a direct and significant impact on the accuracy (measured as recovery) and precision (measured as Relative Standard Deviation, RSD) of DON measurements. The following tables summarize the performance of each method as reported in various studies.
Table 1: Performance of Stable Isotope Dilution Analysis (SIDA)
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method for compensating for matrix effects.[1] The SIL-IS co-elutes with the native analyte and experiences the same ionization suppression or enhancement, allowing for a highly accurate ratio-based measurement.
| Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| DON, D3G, 3ADON, 15ADON | Maize | 96 - 103% | Not explicitly stated, but corrected matrix effects efficiently | [1] |
| DON, D3G | Beer | 97 - 112% | < 7% (inter-day) | [2] |
| DON | Wheat | 95 ± 3% | 3.2% | [1] |
| DON | Maize | 99 ± 3% | 3.0% |
DON: Deoxynivalenol; D3G: Deoxynivalenol-3-glucoside; 3ADON: 3-Acetyl-Deoxynivalenol; 15ADON: 15-Acetyl-Deoxynivalenol.
Table 2: Performance of Matrix-Matched Calibration
Matrix-matched calibration offers a significant improvement over external calibration by attempting to replicate the matrix environment of the samples in the standards. This method can be effective, but its success hinges on the availability of a truly representative blank matrix and the assumption that the matrix effect is consistent across all samples.
| Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| DON, 3-ADON, 15-ADON | Wheat | 80 - 120% | < 20% (intra- and inter-day) | |
| DON, T-2 Toxin | Maize & Oats | 85.0 - 95.3% | < 8% | |
| DON-3-Glucoside | Bread | ~90% | < 9% (intermediate precision) | |
| DON | Wheat | 71 - 92% | Not explicitly stated |
Table 3: Performance of External Calibration (Apparent Recovery)
External calibration is highly susceptible to matrix effects, leading to poor accuracy. The data below demonstrates the "apparent recovery" when matrix effects are not compensated for, highlighting the unreliability of this method for complex matrices.
| Analyte(s) | Matrix | Apparent Recovery (%) | Precision (RSD %) | Reference |
| DON | Wheat | 29 ± 6% | 20.7% | |
| DON | Maize | 37 ± 5% | 13.5% | |
| D3G | Maize | 76% (Signal Suppression/Enhancement) | Not Stated | |
| 15ADON | Maize | 68% (Signal Suppression/Enhancement) | Not Stated | |
| 3ADON | Maize | 63% (Signal Suppression/Enhancement) | Not Stated |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reliable and reproducible results. Below are generalized methodologies for the key experiments cited.
Sample Preparation and Extraction (General)
A representative sample (e.g., 5 grams of finely ground cereal) is extracted with a suitable solvent mixture, typically acetonitrile/water (e.g., 84:16 v/v), by shaking for a specified period (e.g., 60 minutes). After extraction, the sample is centrifuged to separate the solid material from the liquid extract.
-
For Stable Isotope Dilution Analysis (SIDA): A known amount of the stable isotope-labeled internal standard (e.g., ¹³C₁₅-DON) is added to the sample before the extraction step. This is a critical step to ensure that the internal standard undergoes the exact same sample preparation, extraction, and clean-up procedures as the native analyte.
Clean-up (Optional but Recommended)
For complex matrices, a clean-up step may be employed to remove interfering compounds. Immunoaffinity columns (IACs) are highly specific and effective for this purpose. The extract is passed through the IAC, which selectively binds the analyte (and the SIL-IS if used). After a washing step, the purified analytes are eluted with a solvent like methanol.
LC-MS/MS Analysis
The final extract is analyzed by LC-MS/MS.
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate or formic acid to improve ionization.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analyte and the stable isotope-labeled internal standard.
Calibration and Quantification
-
External Calibration: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of standards prepared in a neat solvent. The concentration of the analyte in the sample is then determined from this curve.
-
Matrix-Matched Calibration: The calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix extract that has undergone the same preparation and clean-up steps as the samples.
-
Stable Isotope Dilution Analysis (SIDA): A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the SIL-IS against the ratio of their concentrations. Since the concentration of the SIL-IS is known, the concentration of the native analyte in the sample can be accurately calculated.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Conceptual diagram of matrix effects in LC-MS/MS.
Caption: Experimental workflow for DON quantification using SIDA.
Conclusion
The experimental data clearly demonstrates that for the accurate and precise quantification of Deoxynivalenol in complex matrices, Stable Isotope Dilution Analysis (SIDA) is the superior method. While external calibration is unreliable due to significant matrix effects, matrix-matched calibration offers a viable but imperfect alternative. The key advantage of SIDA lies in its ability to correct for variations in both matrix effects and sample recovery throughout the entire analytical process, from extraction to detection. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data for mycotoxins, the implementation of a stable isotope dilution methodology is strongly recommended.
References
A Comparative Guide to the Toxicokinetics of Trichloroethylene (TCE) and its Metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicokinetic profiles of the industrial solvent trichloroethylene (TCE) and its highly toxic metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). While extensive data exists for the parent compound, TCE, comprehensive toxicokinetic parameters for DCVC are less readily available. This document summarizes the existing knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to aid in research and drug development. The isotopically labeled form, Dcvc-13C3,15N, is functionally identical to the unlabeled DCVC in its toxicokinetic properties and is primarily used as an internal standard in analytical studies.
Data Presentation: A Comparative Overview
Trichloroethylene is a volatile organic compound that is rapidly absorbed and distributed throughout the body, with metabolism being the primary route of elimination[1]. Its metabolism occurs primarily in the liver via two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation[1]. The GSH conjugation pathway, though a minor route, leads to the formation of the nephrotoxic metabolite, DCVC[1].
Due to a lack of comprehensive studies directly comparing the toxicokinetic parameters of TCE and DCVC, the following tables present available data for TCE in rodents. It is important to note that directly comparable quantitative data for DCVC is limited in the scientific literature.
| Toxicokinetic Parameter | Trichloroethylene (TCE) in Rats | Trichloroethylene (TCE) in Mice | S-(1,2-dichlorovinyl)-L-cysteine (DCVC) |
| Administration Route | Oral Gavage, Inhalation, Intravenous | Oral Gavage, Inhalation | Data not available |
| Absorption | Rapidly and extensively absorbed via all routes[1]. | Rapidly and extensively absorbed[1]. | Assumed to be absorbed from the gastrointestinal tract and peritoneum. |
| Distribution | Distributed throughout the body, with a preference for adipose tissue. | Distributed throughout the body, with a preference for adipose tissue. | Distributed to various tissues, with the kidney being a primary target. |
| Metabolism | Primarily hepatic via CYP oxidation and GSH conjugation. | Primarily hepatic via CYP oxidation and GSH conjugation. | Further metabolized by cysteine conjugate β-lyase to a reactive thiol. |
| Elimination Half-life (t½) | Approximately 10 hours for trichloroethanol (a major metabolite). | Data varies depending on the study and dose. | Data not available. |
| Clearance (CL) | Data varies depending on the study and dose. | Data varies depending on the study and dose. | Data not available. |
| Volume of Distribution (Vd) | Data varies depending on the study and dose. | Data varies depending on the study and dose. | Data not available. |
| Primary Target Organ for Toxicity | Liver, Lungs, Central Nervous System | Liver, Lungs, Central Nervous System | Kidney |
Experimental Protocols
In Vivo Toxicokinetics Study of Trichloroethylene (Oral Gavage in Rats)
This protocol outlines a typical procedure for assessing the toxicokinetics of TCE following oral administration to rats.
1. Animal Model:
-
Species: Sprague-Dawley rats (male or female, specified in the study design).
-
Age/Weight: Typically 8-10 weeks old, with weights ranging from 200-250g.
-
Acclimation: Animals are acclimated for at least one week prior to the study.
2. Dosing:
-
Test Substance: Trichloroethylene (TCE) dissolved in a suitable vehicle (e.g., corn oil).
-
Dose Administration: A single dose is administered via oral gavage using a stainless-steel gavage needle.
-
Dose Volume: Typically 1-5 mL/kg body weight.
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, fat, brain) are collected, weighed, and stored at -80°C until analysis.
4. Sample Analysis:
-
Sample Preparation: Blood samples are centrifuged to separate plasma. Plasma and homogenized tissue samples are prepared for analysis, often involving protein precipitation or liquid-liquid extraction.
-
Analytical Method: TCE and its metabolites are quantified using a validated analytical method, typically gas chromatography-mass spectrometry (GC-MS).
5. Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the concentration-time data using non-compartmental or compartmental analysis.
In Vivo Toxicokinetics Study of S-(1,2-dichlorovinyl)-L-cysteine (Intraperitoneal Injection in Mice)
This protocol describes a general procedure for studying the toxicokinetics of DCVC following intraperitoneal administration in mice.
1. Animal Model:
-
Species: C57BL/6 mice (male or female, as required).
-
Age/Weight: Typically 6-8 weeks old, with weights ranging from 20-25g.
-
Acclimation: Mice are acclimated for at least one week before the experiment.
2. Dosing:
-
Test Substance: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) dissolved in a sterile, physiologically compatible vehicle (e.g., saline).
-
Dose Administration: A single dose is administered via intraperitoneal (IP) injection.
-
Dose Volume: Typically 10 mL/kg body weight.
3. Sample Collection:
-
Blood Sampling: Blood samples are collected via retro-orbital bleeding or tail vein at specified time points (e.g., 0, 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Tissue Collection: At the end of the study, mice are euthanized, and target tissues (especially kidneys) are collected, weighed, and snap-frozen in liquid nitrogen.
4. Sample Analysis:
-
Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Both plasma and tissue homogenates are then processed, often using solid-phase extraction, to isolate DCVC and its metabolites.
-
Analytical Method: Quantification is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
5. Data Analysis:
-
Toxicokinetic parameters are determined from the plasma concentration-time profiles as described for the TCE study.
Mandatory Visualizations
Metabolic Pathway of Trichloroethylene
Caption: Metabolic activation of Trichloroethylene (TCE).
Experimental Workflow for In Vivo Toxicokinetic Studies
Caption: General workflow for in vivo toxicokinetic studies.
DCVC-Induced Apoptotic Signaling Pathway
Caption: DCVC-induced intrinsic pathway of apoptosis.
References
A Researcher's Guide to Mass Analyzer Sensitivity for Dcvc-¹³C₃,¹⁵N Analysis
Executive Summary of Mass Analyzer Performance
The sensitivity of a mass spectrometer for a given analyte is influenced by a combination of the ionization source, the mass analyzer, and the detector. For the quantitative analysis of Dcvc-¹³C₃,¹⁵N, the most common mass analyzers employed are triple quadrupoles (QqQ), high-resolution Orbitraps, and Quadrupole Time-of-Flight (Q-TOF) systems. Each of these instruments offers a unique combination of sensitivity, selectivity, and resolution, making them suitable for different analytical objectives.
| Mass Analyzer | Typical Scan Mode for Quantification | Key Strengths for Dcvc-¹³C₃,¹⁵N Analysis | Potential Limitations |
| Triple Quadrupole (QqQ) | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Highest sensitivity for targeted quantification ; excellent signal-to-noise ratio; high-throughput capabilities.[1][2] | Lower resolution, which may be a drawback in complex matrices; not ideal for unknown screening.[3] |
| Orbitrap | Parallel Reaction Monitoring (PRM) / Full Scan MS | High resolution and mass accuracy provide excellent selectivity, reducing interferences from complex matrices.[1][4] Capable of both quantification and qualitative analysis, including the identification of unknown metabolites. Can be as sensitive as triple quadrupoles. | Generally lower throughput than triple quadrupoles for targeted quantification; higher initial instrument cost. |
| Quadrupole Time-of-Flight (Q-TOF) | Targeted MS/MS | Good resolution and mass accuracy; suitable for both targeted and non-targeted screening. | Generally considered less sensitive for targeted quantification compared to modern triple quadrupoles and some Orbitrap methods. |
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to achieving high sensitivity in LC-MS/MS analysis. The following is a generalized protocol that can be adapted for the analysis of Dcvc-¹³C₃,¹⁵N on various platforms.
Sample Preparation
-
Tissue Homogenization : If analyzing tissue samples, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation : To remove proteins that can interfere with the analysis, add a cold organic solvent such as acetonitrile to the sample homogenate. Vortex and centrifuge to pellet the precipitated protein.
-
Supernatant Collection : Carefully collect the supernatant which contains the Dcvc-¹³C₃,¹⁵N.
-
Solid-Phase Extraction (SPE) (Optional) : For cleaner samples and to concentrate the analyte, an optional SPE step using a C18 cartridge can be employed.
-
Reconstitution : Dry the final extract under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
Liquid Chromatography (LC)
-
Column : A C18 reversed-phase column is a common choice for separating Dcvc-¹³C₃,¹⁵N from other components in the sample extract.
-
Mobile Phase : A gradient elution using water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is typically used.
-
Flow Rate : Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min for standard analytical columns.
-
Column Temperature : Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.
Mass Spectrometry (MS)
-
Ionization Source : Electrospray ionization (ESI) is the most common ionization technique for this type of analyte. The polarity (positive or negative ion mode) should be optimized for Dcvc-¹³C₃,¹⁵N. Based on literature for the unlabeled analogue, positive ion mode is often used.
-
Analyzer-Specific Settings :
-
Triple Quadrupole (QqQ) : Operate in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion corresponding to Dcvc-¹³C₃,¹⁵N in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. Based on data for the labeled analogue S-(1,2-dichlorovinyl)-L-cysteine-¹³C₅,¹⁵N, a potential transition for Dcvc-¹³C₃,¹⁵N would be m/z 230 -> 131 (this would need to be empirically confirmed).
-
Orbitrap : For targeted quantification, Parallel Reaction Monitoring (PRM) is often employed. Similar to SRM, the precursor ion is selected in the quadrupole. However, all product ions are then detected at high resolution in the Orbitrap analyzer, which increases selectivity.
-
Q-TOF : A targeted MS/MS approach is used where the precursor ion is selected in the quadrupole and the product ions are analyzed in the TOF analyzer.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of Dcvc-¹³C₃,¹⁵N.
Concluding Remarks
The selection of a mass analyzer for the quantification of Dcvc-¹³C₃,¹⁵N should be guided by the specific requirements of the study. For high-throughput, targeted quantification where the lowest limits of detection are required, a triple quadrupole mass spectrometer is often the instrument of choice. When high selectivity is needed to resolve the analyte from a complex matrix, or when both quantitative and qualitative information is desired, a high-resolution Orbitrap mass spectrometer offers significant advantages and can provide comparable sensitivity to triple quadrupoles. A Q-TOF instrument provides a balance of resolution and versatility, making it a suitable option for a variety of applications, though it may not achieve the same level of sensitivity for targeted quantification as the other two platforms.
Ultimately, method development and validation on the chosen platform are crucial for achieving accurate and reliable quantification of Dcvc-¹³C₃,¹⁵N in complex biological samples.
References
Correlating Dcvc-¹³C₃,¹⁵N Levels with Toxicological Endpoints: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of toxicological endpoints associated with S-(1,2-dichlorovinyl)-L-cysteine (DCVC), the parent compound of the isotopically labeled Dcvc-¹³C₃,¹⁵N. While specific experimental data for Dcvc-¹³C₃,¹⁵N is not extensively available in public literature, the use of such stable isotope-labeled compounds is critical in toxicology for quantitative analysis. Dcvc-¹³C₃,¹⁵N serves as an ideal internal standard for mass spectrometry-based methods (e.g., LC-MS/MS) to accurately quantify DCVC levels in biological matrices. This allows for precise correlation of exposure levels with the toxicological outcomes detailed below. The heavier isotopes (¹³C and ¹⁵N) do not alter the chemical properties of the molecule but allow it to be distinguished from the naturally occurring compound, enabling definitive quantification of metabolic products and their binding to cellular targets.
Quantitative Toxicological Data Summary
The following tables summarize the quantitative data on the toxicological effects of DCVC from various experimental models. These endpoints are what would be correlated with levels of DCVC, which can be accurately measured using Dcvc-¹³C₃,¹⁵N as an internal standard.
Table 1: In Vivo Toxicity of DCVC
| Species | Dose/Route of Administration | Key Toxicological Endpoints | Reference |
| Rats | 66-83 mg/kg | Lethality (LD₅₀), Renal Necrosis | [1] |
| Mice | 15, 30, or 75 mg/kg (i.p.) | Dose-dependent renal injury, peaking at 36-72 hours. High doses inhibited tissue repair, leading to acute renal failure. | [2] |
| Rabbits | 10 mg/kg | Increased urinary N-acetyl-β-D-glucosaminidase, total protein, and glucose. | [1] |
| Rats | Not specified | Increased excretion of tricarboxylic acid cycle intermediates (citrate and succinate). | [3] |
Table 2: In Vitro Cytotoxicity of DCVC
| Cell Type | Concentration | Time | Key Toxicological Endpoints | Reference |
| Human Proximal Tubular (hPT) Cells | 1 mM | Not specified | Cytotoxicity | [1] |
| hPT Cells | Not specified | Time- and concentration-dependent | Increased Lactate Dehydrogenase (LDH) release | |
| Human Placental Trophoblast Cells (HTR-8/SVneo) | 10-100 µM | Up to 24h | Time- and concentration-dependent increases in caspase 3 and 7 activity (apoptosis), lipid peroxidation. | |
| Human Placental Trophoblast Cells (BeWo) | 5-50 µM | Not specified | Increased H₂O₂ abundance, altered gene expression (PRDX2, BCL2). |
Experimental Protocols
Detailed methodologies for key experiments are provided below. In a study utilizing Dcvc-¹³C₃,¹⁵N, it would be spiked into samples at a known concentration at the beginning of the sample preparation process to account for analyte loss during extraction and analysis.
Protocol 1: Quantification of DCVC in Biological Samples using LC-MS/MS
This protocol describes a general approach for the extraction and quantification of DCVC from plasma or tissue homogenates.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a known concentration of Dcvc-¹³C₃,¹⁵N solution (internal standard).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DCVC from matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DCVC (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
Dcvc-¹³C₃,¹⁵N (labeled): Precursor ion (m/z+4) -> Product ion (m/z)
-
-
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known DCVC concentrations with a fixed amount of Dcvc-¹³C₃,¹⁵N.
-
The ratio of the peak area of unlabeled DCVC to the peak area of the Dcvc-¹³C₃,¹⁵N internal standard in the unknown samples is used to determine the concentration from the calibration curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) from cells, an indicator of plasma membrane damage and cytotoxicity.
-
Cell Culture:
-
Plate human proximal tubular cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and expose the cells to various concentrations of DCVC (e.g., 0-1 mM) in fresh medium for a specified time (e.g., 24 hours).
-
Include a positive control (e.g., Triton X-100 to cause 100% cell lysis) and a negative control (vehicle-treated cells).
-
-
LDH Measurement:
-
After incubation, carefully collect the supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit.
-
In a new 96-well plate, mix a portion of the supernatant with the assay reagent according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the metabolic bioactivation of DCVC and a typical experimental workflow for assessing its toxicity.
Caption: Bioactivation pathway of DCVC leading to nephrotoxicity.
Caption: Workflow for correlating DCVC levels with toxicological endpoints.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Isotope Dilution LC-MS/MS vs. ELISA for Precise Biomarker Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. The choice of analytical method can significantly impact experimental outcomes and clinical decisions. This guide provides a comprehensive comparison of two widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 13C,15N-labeled internal standards and the Enzyme-Linked Immunosorbent Assay (ELISA).
In the realm of bioanalysis, LC-MS/MS, particularly when employing the principle of isotope dilution with stable isotope-labeled internal standards (SIL-IS), is often considered the gold standard for accuracy and specificity.[1][2] The use of SIL-IS, such as compounds labeled with 13C and 15N, allows for the precise correction of matrix effects and variations during sample preparation, leading to highly reliable results.[3][4] In contrast, ELISA, a long-established immunoassay technique, offers high throughput and cost-effectiveness for the quantification of a single analyte.
This guide will use the quantification of the steroid hormone testosterone as a case study to highlight the performance characteristics of each method, supported by experimental data and detailed protocols.
Quantitative Performance: A Side-by-Side Comparison
The selection of an appropriate assay often hinges on key performance metrics. The following table summarizes the typical analytical performance of LC-MS/MS with isotope dilution and ELISA for the quantification of testosterone in serum.
| Performance Metric | LC-MS/MS with Isotope Dilution (Testosterone) | ELISA (Testosterone) |
| Limit of Detection (LOD) | 0.280 ng/dL - 9.71 pmol/L | Typically in the range of 1-10 pg/mL (0.1-1.0 ng/dL) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/dL - 5 pg/mL | Often cited as the lowest standard on the calibration curve, e.g., 0.05 ng/mL |
| Dynamic Range | Wide, e.g., 0.5 - 1200 ng/dL | Narrower, typically 2-3 orders of magnitude |
| Precision (CV%) | Intra-assay: < 5%, Inter-assay: < 10% | Intra-assay: < 10%, Inter-assay: < 15% |
| Accuracy (% Bias) | High, typically within ±15% of the nominal value | Variable, can be affected by cross-reactivity |
| Specificity | Very high, distinguishes between structurally similar molecules | Can be prone to cross-reactivity with related steroids |
Experimental Methodologies: A Detailed Look
To understand the basis of the performance differences, it is crucial to examine the experimental workflows of each technique.
Isotope Dilution LC-MS/MS for Testosterone Quantification
This method relies on the addition of a known quantity of a stable isotope-labeled internal standard (e.g., 13C3-Testosterone) to the sample at the beginning of the workflow. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Sample Preparation:
-
Spiking: A precise amount of 13C3-Testosterone internal standard is added to 100 µL of serum sample.
-
Protein Precipitation & Liberation: An acidic buffer is added to release testosterone from binding proteins.
-
Liquid-Liquid Extraction (LLE): The sample is subjected to a two-step LLE using ethyl acetate and hexane to isolate the lipid fraction containing testosterone.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where testosterone and its labeled internal standard are separated from other sample components on a C18 column.
-
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Spectrometric Detection: The ionized molecules are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native testosterone and the 13C3-Testosterone internal standard.
-
Quantification: The concentration of testosterone in the original sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the known amount of internal standard.
Testosterone ELISA
The ELISA method is based on the principle of competitive binding, where the testosterone in the sample competes with a labeled testosterone conjugate for binding to a limited number of anti-testosterone antibodies coated on a microplate.
Assay Procedure:
-
Sample/Standard Addition: 25 µL of standards, controls, and patient samples are dispensed into the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: 200 µL of a testosterone-horseradish peroxidase (HRP) enzyme conjugate is added to each well. The plate is incubated for 60 minutes at room temperature. During this time, the endogenous testosterone and the enzyme-labeled testosterone compete for binding to the anti-testosterone antibody.
-
Washing: The wells are washed three times with a wash buffer to remove any unbound enzyme conjugate.
-
Substrate Addition: 200 µL of a substrate solution (e.g., TMB) is added to each well. The HRP enzyme bound to the antibody catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: After a 15-minute incubation, 100 µL of a stop solution is added to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of testosterone in the sample.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of testosterone in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizing the Workflows and Principles
To further clarify the methodologies, the following diagrams illustrate the key processes.
References
Safety Operating Guide
Proper Disposal of Dcvc-13C3,15N: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of S-(1,2-Dichloroethenyl)-L-cysteine-13C3,15N
This document provides detailed procedural guidance for the safe and compliant disposal of Dcvc-13C3,15N, a stable isotope-labeled analog of the nephrotoxin S-(1,2-Dichloroethenyl)-L-cysteine (DCVC).[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is the isotopically labeled form of DCVC, a known nephrotoxin and a metabolite of trichloroethylene.[1] While the isotopic labeling with ¹³C and ¹⁵N does not confer radioactivity, the inherent toxicity of the parent molecule necessitates careful handling and disposal.[2][]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste.
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical exposures.
Waste Categorization and Segregation
Proper segregation of waste streams is the first and most critical step in the disposal process. Waste containing this compound should be categorized based on its physical state and potential co-contaminants.
| Waste Category | Description | Examples |
| Solid Waste | Dry materials contaminated with this compound. | Contaminated gloves, weighing paper, pipette tips, vials, and any unused or expired solid this compound. |
| Aqueous Liquid Waste | Solutions primarily containing water and dissolved this compound. | Buffer solutions, cell culture media, and aqueous filtrates from experiments involving this compound. |
| Organic Liquid Waste | Solutions containing organic solvents and dissolved this compound. | Solutions of this compound in solvents such as DMSO or methanol.[1] |
| Sharps Waste | Any sharp object that is contaminated with this compound. | Contaminated needles, syringes, and razor blades. |
| Mixed Waste | Waste containing this compound along with other hazardous materials (e.g., biohazards, other chemicals). | Cell culture waste from cells treated with this compound, or reaction mixtures containing other hazardous reagents. |
Step-by-Step Disposal Procedures
The following protocols provide a general framework for the disposal of this compound. Always consult and adhere to your institution's specific Environmental Health & Safety (EH&S) guidelines.
Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and leak-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "S-(1,2-Dichloroethenyl)-L-cysteine-13C3,15N," and any other components present in the waste.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EH&S department.
Liquid Waste Disposal
-
Segregation: Do not mix aqueous and organic liquid waste streams unless specifically permitted by your institution's EH&S guidelines.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap for liquid waste collection.
-
Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name "S-(1,2-Dichloroethenyl)-L-cysteine-13C3,15N," the solvent system (e.g., "Water," "DMSO"), and an approximate concentration of the this compound.
-
Storage: Keep the liquid waste container sealed when not in use and store it in a designated satellite accumulation area, preferably within secondary containment.
Sharps Waste Disposal
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be clearly labeled as "Hazardous Sharps Waste" and include the name of the chemical contaminant, "this compound."
-
Disposal: Do not overfill the sharps container. Once it is three-quarters full, seal it and arrange for its collection by EH&S.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
Logical Relationship of Disposal Principles
The proper disposal of this compound is governed by a hierarchy of safety and regulatory principles, starting with the inherent properties of the chemical and culminating in institutional compliance.
Caption: Principles for this compound disposal.
References
Essential Safety and Logistical Information for Handling Dcvc-13C3,15N
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Dcvc-13C3,15N, an isotopically labeled form of S-(1,2-dichloroethenyl)-L-cysteine (DCVC). As the preferred source for laboratory safety and chemical handling information, we aim to build deep trust by providing value that extends beyond the product itself.
Disclaimer: While some suppliers' Safety Data Sheets (SDS) for the parent compound, S-(1,2-Dichlorovinyl)-Cysteine, may classify it as non-hazardous, a significant body of scientific literature indicates that it is a potent nephrotoxin and cytotoxic agent.[1][2][3][4] Therefore, it is imperative to handle this compound with a high degree of caution, treating it as a hazardous substance.
I. Quantitative Safety Data
For easy reference, the following table summarizes key safety information for the parent compound, S-(1,2-dichloroethenyl)-L-cysteine (DCVC).
| Parameter | Value | Source |
| LD50 (Rats) | 66-83 mg/kg | [1] |
| Observed Effects | Nephrotoxin, cytotoxic to human renal proximal tubule cells, induces renal necrosis. | |
| Storage Temperature | -20°C or -80°C, protected from light. | |
| Isotopic Label | ¹³C, ¹⁵N (Stable Isotopes) | |
| Radioactivity | Not radioactive |
II. Personal Protective Equipment (PPE)
Given the cytotoxic nature of the parent compound, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or ingestion.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves that meet the ASTM D6978-05 standard is required. Change gloves frequently and immediately if contaminated.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.
-
Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, a fit-tested N95 or higher-rated respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
III. Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, visually inspect the package for any signs of damage or leakage.
- Wear appropriate PPE (lab coat and gloves) when unpacking.
- Verify the compound's identity and quantity against the order.
- Store the compound at the recommended temperature (-20°C or -80°C) in a clearly labeled, sealed container in a designated area for toxic chemicals.
2. Preparation of Solutions:
- All weighing and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
- Use disposable equipment whenever possible to avoid cross-contamination.
- Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard warning.
3. Handling and Use:
- Always wear the full required PPE as detailed in Section II.
- Work in a well-ventilated area, preferably a chemical fume hood.
- Avoid eating, drinking, or smoking in the laboratory area.
- In case of a spill, follow the established spill cleanup procedure for cytotoxic compounds. This typically involves containing the spill with absorbent material, decontaminating the area, and disposing of all materials as hazardous waste.
4. Disposal Plan:
- As this compound contains stable isotopes, no special precautions for radioactivity are required. The waste should be handled as chemical hazardous waste.
- Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
- All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment are beyond the scope of this immediate safety and logistical guide. For specific experimental protocols related to the toxicological assessment of S-(1,2-dichloroethenyl)-L-cysteine, researchers should consult the primary literature, such as:
-
Cummings, B.S., and Lash, L.H. (2000). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells. Toxicological Sciences, 53(2), 458-466.
-
Terracini, B., and Parker, V.H. (1965). A pathological study on the toxicity of S-dichlorovinyl-ʟ-cysteine. Food and Cosmetics Toxicology, 3, 67-74.
V. Mandatory Visualization
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure to the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine under hypoxic conditions (%O2 =2 %) alters differential gene expression and mitigates decreased invasion capacity, compared to normoxic conditions (%O2 ≥ 21 %) in HTR-8/SVneo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic toxicity of S-(trans-1,2-dichlorovinyl)-L-cysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
